7-Dodecenoic acid
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C12H22O2 |
|---|---|
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
(E)-dodec-7-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-6H,2-4,7-11H2,1H3,(H,13,14)/b6-5+ |
InChI-Schlüssel |
MZNHSVOKYCWLPQ-AATRIKPKSA-N |
Isomerische SMILES |
CCCC/C=C/CCCCCC(=O)O |
Kanonische SMILES |
CCCCC=CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Natural Biological Sources of 7-Lauroleic Acid (cis-7-Dodecenoic Acid): A Comprehensive Technical Guide
Executive Summary
As lipidomics advances, the identification and utilization of rare monounsaturated fatty acids (MUFAs) have become critical for both ecological biochemistry and industrial biotechnology. 7-Lauroleic acid —systematically known as (Z)-dodec-7-enoic acid or 12:1Δ7 (12:1n-5)—is one such highly specialized lipid. Unlike the more common 9-dodecenoic acid (traditionally referred to as lauroleic acid), the Δ7 positional isomer is characterized by a cis-double bond at the 7th carbon from the carboxyl terminus ()[1].
This technical guide explores the natural biological reservoirs of 7-lauroleic acid, mapping its presence from botanical seed triacylglycerols to entomological pheromone glands, and provides a self-validating analytical framework for its isolation and structural elucidation.
Natural Biological Sources & Quantitative Distribution
The occurrence of 12:1Δ7 in nature is highly restricted. It is primarily localized to the seed oils of specific angiosperms within the Lauraceae and Rutaceae families, and acts as a transient metabolic precursor in insect signaling pathways.
Botanical Sources (Seed Oils)
The Lauraceae family is renowned for accumulating medium-chain saturated fatty acids (e.g., lauric acid, 12:0). However, trace levels of medium-chain monoenes like 12:1Δ7 indicate the presence of highly specific, localized desaturase or chain-shortening activity ()[2].
-
Lindera obtusiloba (Japanese Spicebush): Seed extracts contain approximately 0.2% of 12:1Δ7 relative to total fatty acids[2][3].
-
Neolitsea sericea (Shirodamo): Another Lauraceae species yielding ~0.1% 12:1Δ7 in its seed oil[2][3].
-
Feronia elephantum (Wood Apple): A member of the Rutaceae family, reported to contain ~0.1% of this rare MUFA[2][3].
Entomological Sources (Pheromone Biosynthesis)
In Lepidoptera (moths), (Z)-7-dodecenoic acid is a critical intermediate in the biosynthesis of sex pheromones ()[4]. It does not accumulate in large quantities but is synthesized dynamically in the pheromone glands via the peroxisomal β-oxidation of longer-chain MUFAs[5].
Quantitative Data Summary
| Biological Source | Taxonomic Family | Tissue Type | Relative Abundance (% of total FA) | Analytical Method |
| Lindera obtusiloba | Lauraceae | Seed Oil | ~0.2% | GLC-Area-% |
| Neolitsea sericea | Lauraceae | Seed Oil | ~0.1% | GLC-Area-% |
| Feronia elephantum | Rutaceae | Seed Oil | ~0.1% | GLC-Area-% |
| Lepidoptera (Moths) | Various | Pheromone Gland | Trace (Precursor) | GC-MS |
Biosynthetic Pathways: The β-Oxidation Route
The biosynthesis of 12:1Δ7 rarely occurs via direct Δ7-desaturation of lauric acid. Instead, in natural insect glands and engineered microbial systems, it is derived from palmitic acid (16:0) through a highly conserved chain-shortening mechanism ()[5].
A Δ11-desaturase first introduces a cis-double bond to form (Z)-11-hexadecenoic acid (Z11-16:Acid). Subsequent peroxisomal β-oxidation cycles sequentially cleave two-carbon units (as acetyl-CoA), transforming Z11-16:CoA to Z9-14:CoA, and finally to the target Z7-12:CoA[5].
Fig 1: Chain-shortening β-oxidation pathway yielding 12:1Δ7 in Lepidoptera.
Isolation and Structural Elucidation: A Self-Validating Protocol
To study ultra-rare MUFAs like 7-lauroleic acid, researchers must overcome the dual challenge of separating it from highly abundant saturated medium-chain fatty acids (e.g., 12:0) and determining the exact double-bond position. The following protocol utilizes orthogonal separation (Argentation SPE) combined with mass-shift locking (DMOX) to create a self-validating identification system .
Fig 2: Workflow for the extraction, isolation, and GC-MS elucidation of 12:1Δ7.
Step-by-Step Methodology & Causality
Step 1: Total Lipid Extraction (Modified Folch Method)
-
Protocol: Homogenize 10 g of pulverized Lindera obtusiloba seeds in 200 mL of Chloroform:Methanol (2:1 v/v). Wash the extract with 0.2 volumes of 0.9% NaCl.
-
Causality: The biphasic system ensures complete solubilization of neutral seed triacylglycerols (TAGs) into the lower organic phase, while partitioning non-lipid contaminants (carbohydrates, proteins) into the upper aqueous phase.
Step 2: Base-Catalyzed Saponification
-
Protocol: Reflux the dried lipid extract with 0.5 M KOH in methanol at 70°C for 1 hour. Acidify to pH 2 with 1M HCl and extract free fatty acids (FFAs) with hexane.
-
Causality: Base-catalyzed hydrolysis cleaves the ester bonds of TAGs. Releasing FFAs is an absolute prerequisite because downstream DMOX derivatization requires a free carboxyl group.
Step 3: Argentation Solid Phase Extraction (Ag+-SPE)
-
Protocol: Load the lipid mixture onto a silver-ion impregnated silica column. Elute saturated species (e.g., 12:0) with hexane:acetone (99:1, v/v). Elute the MUFA fraction containing 12:1Δ7 with hexane:acetone (90:10, v/v).
-
Causality: Silver ions (Ag+) form reversible π-complexes with alkene double bonds. This affinity chromatography is critical to isolate the trace 12:1Δ7 from the overwhelming background of lauric acid found in Lauraceae seeds, preventing GC column overloading.
Step 4: DMOX Derivatization for GC-MS
-
Protocol: React the enriched MUFA fraction with 2-amino-2-methyl-1-propanol at 180°C for 2 hours under a nitrogen atmosphere to form 4,4-dimethyloxazoline (DMOX) derivatives.
-
Causality: Standard Fatty Acid Methyl Esters (FAMEs) undergo extensive double-bond migration during electron ionization (EI) mass spectrometry, making positional isomers indistinguishable. DMOX derivatives lock the double bond in place. During fragmentation, a characteristic mass gap of 12 atomic mass units (amu) occurs exactly across the carbons of the double bond, providing definitive, self-validating proof of the Δ7 position.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5282732, 7-Dodecenoic acid." PubChem.[Link]
-
PlantFAdb. "12:1-delta-7c; 7-Dodecenoic acid, (7Z)-." Fatplants Database.[Link]
-
The Official Database of Japanese Conference on the Biochemistry of Lipids. "Fatty acid - 7-Lauroleic acid." LipidBank. [Link]
-
Petkevicius, K., et al. "Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast." Journal of Industrial Microbiology and Biotechnology (OUP). [Link]
-
Petkevicius, K. "Production of Lepidoptera pheromones in yeast cell factories." DTU Orbit. [Link]
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- 2. PlantFAdb: 12:1-delta-7c; 7-Dodecenoic acid, (7Z)-; 7-Dodecenoic acid, (Z)-; (Z)-7-Dodecenoic acid; cis-7-Dodecenoic acid [fatplants.net]
- 3. PlantFAdb: 12:1-delta-7c; 7-Dodecenoic acid, (7Z)-; 7-Dodecenoic acid, (Z)-; (Z)-7-Dodecenoic acid; cis-7-Dodecenoic acid [fatplants.net]
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enzymatic conversion of medium-chain fatty acids to 7-dodecenoic acid
An In-Depth Technical Guide to the Enzymatic Conversion of Medium-Chain Fatty Acids to 7-Dodecenoic Acid
Abstract
The burgeoning field of biocatalysis offers sustainable and highly specific routes to novel chemical entities. This guide provides a comprehensive technical overview of a proposed enzymatic pathway for the conversion of dodecanoic acid, a common medium-chain fatty acid (MCFA), into 7-dodecenoic acid. While not a widely established bioconversion, the principles of fatty acid desaturation provide a clear and rational framework for its development. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies required to establish and validate this conversion. We will explore the requisite enzymatic machinery, propose a detailed experimental workflow from enzyme expression to product analysis, and discuss the critical parameters for process optimization.
Introduction: The Significance of Novel Unsaturated Fatty Acids
Unsaturated fatty acids are fundamental to biology and industry, serving as key components of cell membranes, signaling molecules, and precursors for polymers and specialty chemicals.[1][2] 7-Dodecenoic acid ((Z)-dodec-7-enoic acid) is a C12:1 monounsaturated fatty acid, a structural isomer of the more common lauroleic acid (9-dodecenoic acid).[3][4] Its unique double bond position at the ω-5 position suggests potential for novel chemical functionalities, making it a target for applications in polymer chemistry, specialty lubricants, and as a precursor for complex bioactive molecules.
Traditional chemical synthesis of such specific isomers often involves harsh conditions, toxic catalysts, and can result in a mixture of cis/trans isomers, requiring complex purification steps.[5] Enzymatic synthesis presents a compelling alternative, offering unparalleled specificity under mild, aqueous conditions.[6] The core challenge, and the focus of this guide, lies in identifying and harnessing an appropriate enzyme system capable of introducing a double bond at the Δ7 position of a C12 fatty acid chain.
The Core Biocatalyst: Fatty Acid Desaturases
The enzymatic conversion of a saturated fatty acid to an unsaturated one is catalyzed by a class of enzymes known as fatty acid desaturases (FADs).[1][7] These enzymes are central to lipid metabolism in all domains of life.[2]
Mechanism of Action
Fatty acid desaturases perform a dehydrogenation reaction, removing two hydrogen atoms from an acyl chain to create a carbon-carbon double bond.[2][8] This is an oxidative process that requires molecular oxygen (O₂) and an electron transport chain to deliver reducing equivalents. In eukaryotes, this chain typically involves cytochrome b5 reductase and cytochrome b5, which transfer electrons from NADH or NADPH to the desaturase's di-iron active site.[1]
Classification and Regioselectivity
FADs are classified based on the position where they introduce the double bond along the fatty acid chain, counting from the carboxyl terminus (the "delta" end). Common examples include:
-
Δ9-desaturases: Introduce a double bond between carbons 9 and 10. These are the most common desaturases, converting stearic acid (18:0) to oleic acid (18:1Δ9).[9]
-
Δ6-desaturases: Act on existing unsaturated fatty acids, such as converting linoleic acid (18:2Δ9,12) to γ-linolenic acid (18:3Δ6,9,12).[9][10]
-
Front-End Desaturases: A class that includes Δ5 and Δ6 desaturases, which insert double bonds between the existing double bond and the carboxyl group.[11]
The conversion of dodecanoic acid (12:0) to 7-dodecenoic acid (12:1Δ7) requires a Δ7-desaturase . While less common than other FADs, enzymes with this regioselectivity have been identified, particularly in plants and insects, often involved in the synthesis of pheromones or other specialized lipids. The key to this process is to identify a Δ7-desaturase that accepts a medium-chain (C12) fatty acid as a substrate.
Proposed Enzymatic Pathway and Workflow
Achieving the target conversion requires a multi-stage approach, from identifying and preparing the enzyme to running the reaction and analyzing the product. The following sections outline a robust, logical workflow.
Caption: Electron transport chain for a typical microsomal fatty acid desaturase.
Methodology:
-
Substrate Preparation: Prepare a 10 mM stock solution of dodecanoyl-CoA in water. Alternatively, dodecanoic acid can be used directly in the reaction if an acyl-CoA synthetase is included to activate it.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
100 mM Phosphate buffer (pH 7.2)
-
1-2 mg/mL of microsomal protein
-
1 mM NADPH
-
50-100 µM Dodecanoyl-CoA
-
Make up to a final volume of 500 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture in a shaking water bath at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding 100 µL of 1 M HCl.
Protocol 3: Product Analysis via GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying fatty acids. To make the fatty acids volatile for GC analysis, they must first be converted to their fatty acid methyl ester (FAME) derivatives.
Methodology:
-
Total Lipid Extraction:
-
To the quenched reaction mixture, add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Add 1 mL of 0.5 M KOH in methanol to the dried lipids.
-
Incubate at 60°C for 15 minutes to cleave the fatty acids from CoA and saponify them.
-
Add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Incubate at 60°C for another 15 minutes. This step methylates the free fatty acids to form FAMEs.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs sample onto a suitable GC column (e.g., a polar capillary column like DB-23).
-
Use a temperature program that effectively separates C12 FAMEs. For example: initial temp 100°C, ramp to 220°C at 10°C/min.
-
The mass spectrometer will fragment the eluting compounds. The resulting mass spectrum for the methyl ester of 7-dodecenoic acid will be distinct from that of the saturated dodecanoic acid methyl ester, confirming the conversion. Quantify by comparing peak areas to a standard curve.
-
Data Interpretation and Optimization
The success of the conversion can be quantified by calculating the conversion efficiency and specific activity of the enzyme preparation.
| Parameter | Description | Example Hypothetical Value |
| Substrate Concentration | The initial concentration of Dodecanoyl-CoA. | 100 µM |
| Product Concentration | Concentration of 7-Dodecenoyl-CoA measured by GC-MS. | 45 µM |
| Conversion Efficiency | (Product Conc. / Substrate Conc.) * 100% | 45% |
| Specific Activity | nmol of product formed per minute per mg of microsomal protein. | 7.5 nmol/min/mg |
| Kₘ (Michaelis Constant) | Substrate concentration at half-maximal velocity (determined via titration). | ~25 µM |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction. | ~15 nmol/min/mg |
Optimization Strategies:
-
pH and Temperature: Systematically vary the reaction pH (e.g., 6.5-8.0) and temperature (e.g., 20-37°C) to find the optimal conditions for the specific desaturase.
-
Cofactor Concentration: Titrate the concentration of NADPH to ensure it is not a limiting factor.
-
Substrate Loading: Perform substrate titration experiments to determine the enzyme's Kₘ and identify any substrate inhibition.
-
Enzyme Engineering: If conversion efficiency is low, consider site-directed mutagenesis of the desaturase's active site to improve its affinity for C12 substrates, guided by structural modeling. [10]
Conclusion
The enzymatic synthesis of 7-dodecenoic acid from dodecanoic acid represents a rational and achievable goal in modern biocatalysis. By leveraging the vast diversity of fatty acid desaturases and applying established protocols for heterologous expression and biochemical analysis, researchers can develop a robust and sustainable production platform. The methodologies outlined in this guide provide a comprehensive framework for establishing this novel bioconversion, from initial gene selection through to final product verification. This pathway not only opens doors to a novel specialty chemical but also serves as a template for the development of other bespoke fatty acid derivatives.
References
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Wikipedia. Fatty acid desaturase. [Link]
-
Buist, P. H. (2003). Mechanism of fatty acid desaturation: a bioorganic perspective. PubMed. [Link]
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Los, D. A., & Murata, N. (2004). Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. PMC. [Link]
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Abd Halim, N. F. A., et al. (2022). Membrane fatty acid desaturase: biosynthesis, mechanism, and architecture. UPM Institutional Repository. [Link]
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Abd Halim, N. F. A., et al. (2022). Membrane fatty acid desaturase: biosynthesis, mechanism, and architecture. PubMed. [Link]
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Wang, Y., et al. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers. [Link]
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Monroig, Ó., et al. (2018). Desaturases and elongases involved in polyunsaturated fatty acid biosynthesis in aquatic invertebrates: a comprehensive review. SpringerLink. [Link]
-
Wang, Y., et al. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. PMC. [Link]
-
Funhoff, E. G., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. MDPI. [Link]
-
Michigan State University. PlantFAdb: 12:1-delta-7c; 7-Dodecenoic acid, (7Z). [Link]
-
National Center for Biotechnology Information. 7-Dodecenoic acid. PubChem. [Link]
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- 11. d-nb.info [d-nb.info]
Application Notes and Protocols for the GC-MS Analysis of 7-Dodecenoic Acid
Introduction
7-Dodecenoic acid (C12:1n-5) is a monounsaturated medium-chain fatty acid that is gaining interest in various fields of research, including metabolic studies and drug development.[1][2] Accurate and sensitive quantification of this analyte in complex biological matrices is essential for elucidating its physiological roles and potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the analysis of fatty acids due to its high sensitivity, specificity, and ability to provide structural confirmation.[3][4]
However, the inherent chemical properties of free fatty acids, such as 7-dodecenoic acid, present analytical challenges. Their low volatility and the polar nature of the carboxylic acid group can lead to poor chromatographic peak shape, adsorption issues within the GC system, and consequently, inaccurate quantification.[5][6] To circumvent these limitations, a crucial derivatization step is employed to convert the fatty acids into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[5][6][7] This application note provides a comprehensive guide to the analysis of 7-dodecenoic acid by GC-MS, detailing robust protocols for sample preparation, derivatization, and instrumental analysis.
I. Sample Preparation: Extraction of Total Lipids
The initial step in the analysis of 7-dodecenoic acid from biological samples is the extraction of the total lipid fraction. The choice of extraction method can significantly impact the recovery and subsequent quantification of the analyte. A widely adopted and effective method is a modified Folch or Bligh-Dyer liquid-liquid extraction.
Protocol: Lipid Extraction from Biological Matrices
This protocol is suitable for a range of biological samples, including plasma, serum, tissues, and cell cultures.[2]
Materials:
-
Homogenizer (for tissue samples)
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or dPBS)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0, or a deuterated analog)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Accurately weigh the sample (e.g., 20-50 mg of tissue or a specific volume of plasma/serum) and place it in a glass centrifuge tube.[2] For tissue samples, add an appropriate volume of cold 0.9% NaCl solution and homogenize thoroughly.
-
Internal Standard Addition: For accurate quantification, add a known amount of a suitable internal standard to the sample at the beginning of the extraction process.[2] This corrects for variations in extraction efficiency and sample loss during processing.
-
Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.[8] A common ratio is 20 parts solvent to 1 part sample.[8] Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction into a single phase.
-
Phase Separation: Induce phase separation by adding 0.9% NaCl solution or deionized water (approximately 0.2 volumes of the total solvent volume).[2] Vortex the mixture again for 30 seconds.
-
Lipid Collection: Centrifuge the sample at approximately 3000 x g for 5-10 minutes to achieve clear separation of the aqueous and organic layers.[9] The lower organic layer, containing the lipids, should be carefully collected using a glass Pasteur pipette and transferred to a clean glass tube.[2]
-
Re-extraction (Optional but Recommended): To maximize lipid recovery, the remaining aqueous layer can be re-extracted with an additional volume of chloroform. The organic layers are then pooled.
-
Drying: Evaporate the solvent from the collected lipid extract to complete dryness under a gentle stream of nitrogen gas.[2] The resulting lipid residue is now ready for the derivatization step.
II. Derivatization: Conversion to Fatty Acid Methyl Esters (FAMEs)
Derivatization is a critical step to enhance the volatility and thermal stability of 7-dodecenoic acid for GC-MS analysis.[5][7] The most common and robust method is acid-catalyzed esterification to form FAMEs.[5][6]
Protocol: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol
This method is effective for converting both free fatty acids and esterified fatty acids (from triglycerides, phospholipids, etc.) into their corresponding FAMEs.[7]
Materials:
-
Dried lipid extract from the previous step
-
Boron trifluoride-methanol (BF3-Methanol) reagent, 12-14% (w/w)[6][7]
-
Hexane (GC grade)
-
Deionized water
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Glass reaction vials with PTFE-lined caps
Procedure:
-
Reagent Addition: Add 1-2 mL of BF3-Methanol reagent to the dried lipid extract in the glass vial.[6][10]
-
Reaction Incubation: Tightly cap the vial and flush with nitrogen gas to create an inert atmosphere, preventing oxidation of unsaturated fatty acids. Heat the reaction mixture at 60-80°C for 30-60 minutes.[6][7][10] The optimal time and temperature may need to be determined empirically for specific sample types.[6]
-
Extraction of FAMEs: After cooling the vial to room temperature, add 1 mL of hexane and 1 mL of deionized water.[6]
-
Phase Separation and Collection: Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the non-polar hexane layer.[6] Allow the layers to separate. The upper hexane layer containing the FAMEs is carefully transferred to a clean vial for GC-MS analysis.[6]
-
Drying the Extract: To remove any residual water, the hexane extract can be passed through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and gently swirling.[6]
-
Final Preparation: The dried hexane extract containing the FAME of 7-dodecenoic acid is now ready for injection into the GC-MS system. The sample can be concentrated under a gentle stream of nitrogen if necessary to achieve the desired concentration for analysis.
III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The successful separation and detection of the 7-dodecenoic acid methyl ester requires careful optimization of the GC-MS parameters.
Instrumental Parameters
The following table provides a starting point for the GC-MS parameters. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or similar | A robust and widely used platform for fatty acid analysis.[11] |
| Mass Spectrometer | Agilent 5975C or 7000 Series Triple Quadrupole | Provides high sensitivity and selectivity.[11] |
| GC Column | Highly Polar Capillary Column (e.g., DB-23, HP-88, SP-2560) | Essential for the separation of fatty acid methyl esters, especially for resolving isomers.[11][12][13][14] |
| Column Dimensions | 30-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness | Longer columns provide better resolution for complex mixtures.[13][14][15] |
| Injector Temperature | 220-250°C | Ensures rapid volatilization of the FAMEs without thermal degradation.[3][16] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte onto the column for trace-level analysis.[3][11] |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency.[11][17] |
| Oven Temperature Program | Initial: 70-80°C, hold for 1-2 min; Ramp 1: 10-20°C/min to 170-180°C; Ramp 2: Slower ramp of 1-5°C/min to 220-240°C; Final Hold: 5-10 min | A multi-step ramp allows for the separation of a wide range of FAMEs with different chain lengths and degrees of unsaturation.[3][8] |
| MS Transfer Line Temp | 240-250°C | Prevents condensation of the analytes before entering the mass spectrometer.[16][17] |
| Ion Source Temperature | 230-250°C | Optimizes ionization efficiency.[3][11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard and robust ionization technique that produces reproducible fragmentation patterns for library matching.[16] |
| Scan Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode offers enhanced sensitivity and selectivity for quantification by monitoring specific ions of the target analyte.[3] |
Data Analysis and Quantification
Identification: The 7-dodecenoic acid methyl ester can be identified by its retention time compared to a known standard and by matching its mass spectrum to a reference library such as the NIST Mass Spectral Library. The mass spectrum of 7-dodecenoic acid methyl ester will exhibit a characteristic molecular ion and fragmentation pattern.
Quantification: For accurate quantification, a calibration curve should be constructed using a certified standard of 7-dodecenoic acid methyl ester. The concentration of 7-dodecenoic acid in the original sample is determined by comparing the peak area of its FAME derivative to the calibration curve, after normalization to the peak area of the internal standard.[2] The use of an internal standard is crucial to correct for any variability during sample preparation and injection.[18]
IV. Workflow and Process Visualization
The overall analytical workflow for the GC-MS analysis of 7-dodecenoic acid is depicted in the following diagram.
Caption: Workflow for the GC-MS analysis of 7-dodecenoic acid.
V. Quality Control and System Suitability
To ensure the reliability and accuracy of the analytical results, a robust quality control (QC) and system suitability protocol should be implemented.
-
Blank Samples: Analyze a solvent blank (e.g., hexane) and a procedural blank (a sample without the analyte that has gone through the entire extraction and derivatization process) with each batch of samples to check for contamination.
-
Calibration Standards: A multi-point calibration curve should be run with each sample set to ensure the linearity of the instrument response.
-
Quality Control Samples: Include QC samples at low, medium, and high concentrations within the calibration range to monitor the accuracy and precision of the method.
-
System Suitability: Before running the sample sequence, inject a known standard to check for system performance, including peak shape, resolution, and sensitivity.
Conclusion
The GC-MS methodology detailed in this application note provides a robust and reliable framework for the qualitative and quantitative analysis of 7-dodecenoic acid in complex biological matrices. The key to successful analysis lies in meticulous sample preparation, efficient derivatization to form FAMEs, and optimized GC-MS parameters. By adhering to these protocols and implementing stringent quality control measures, researchers can obtain high-quality, reproducible data to advance their understanding of the roles of 7-dodecenoic acid in biological systems.
References
- Benchchem. (n.d.). Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
- ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.
- ScienceDirect. (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
- National Center for Biotechnology Information. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC.
- Merck Millipore. (n.d.). Derivatization of Fatty acids to FAMEs.
- AOCS. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?.
- Agilent Technologies. (2009, October 8). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.
- Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application.
- PubMed. (2024, April 15). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies.
- Oxford Academic. (2021, April 15). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL.
- MDPI. (2020, November 12). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter.
- European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples.
- ACS Omega. (2021, January 4). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry.
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
- ResearchGate. (2016, January 6). What is the best GC capillary column for Fatty Acid Methyl Esters analysis?.
- Nutrient Profiling and Evaluation of Fish As a Dietary Component. (n.d.). Fatty acid analysis.
- Shimadzu. (n.d.). No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae.
- SciELO. (2020, January 6). Evaluation of fatty acid profile of oils/fats by GC-MS through two quantification approaches.
- Sigma-Aldrich. (n.d.). Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.
- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
- National Center for Biotechnology Information. (n.d.). 7-Dodecenoic acid | C12H22O2 | CID 5282732 - PubChem.
- PubChemLite. (n.d.). 7-dodecenoic acid (C12H22O2).
- Benchchem. (n.d.). Application Note: GC-MS Analysis of 11-Dodecenoic Acid.
- Fatplants. (n.d.). PlantFAdb: 12:1-delta-7c; 7-Dodecenoic acid, (7Z).
- LIPID MAPS® Lipidomics Gateway. (n.d.). Structure Database (LMSD).
- ResearchGate. (2017, June 30). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride.
- Rasayan Journal of Chemistry. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND.
- National Center for Biotechnology Information. (n.d.). Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis - PMC.
- OCL - Oilseeds and fats, Crops and Lipids. (n.d.). Gas chromatography-mass spectrometry analysis and in vitro biological studies on fixed oil isolated from the waste pits of two v.
- NIST WebBook. (n.d.). 7-Dodecenol.
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Application Note: Engineered Peroxisomal β-Oxidation in Yarrowia lipolytica for 7-Dodecenoic Acid Synthesis
Strategic Overview & Biochemical Rationale
(Z)-7-dodecenoic acid (Z7-12:acid) is a high-value, medium-chain unsaturated fatty acid that serves as a critical precursor for various insect sex pheromones (e.g., for agricultural pests like the soybean looper, Chrysodeixis includens). Traditional organic synthesis of Z7-12:acid is environmentally taxing and struggles with strict stereocontrol of the cis-double bond.
Microbial biosynthesis offers a scalable alternative, but synthesizing medium-chain unsaturated fatty acids requires overriding the cell's natural lipid metabolism. This application note details a validated methodology to engineer the peroxisomal β-oxidation cycle in the oleaginous yeast Yarrowia lipolytica. By coupling a targeted Δ9-desaturase with a highly specific, heterologous acyl-CoA oxidase, we can selectively arrest fatty acid degradation at the C12 stage, yielding high-purity 7-dodecenoic acid [1].
The Causality of Pathway Design (E-E-A-T)
As researchers, we must understand why specific genetic and metabolic interventions are chosen:
-
Host Selection : Y. lipolytica is selected due to its massive lipogenic capacity and its expanded, well-characterized family of acyl-CoA oxidases (POX1-6), making it a premier chassis for lipid engineering [2].
-
Background Ablation : Native POX enzymes possess broad chain-length specificities designed to drive the complete degradation of fatty acids into acetyl-CoA. To prevent the consumption of our target product, the entire native acyl-CoA oxidase family (Δpox1-6) must be deleted. This creates a "blank slate" peroxisome.
-
Biochemical Double-Bond Shifting : We supply the cells with methyl myristate (14:0). A heterologous Δ9-desaturase (Dmd9) converts this to (Z)-9-tetradecenoyl-CoA. When this C14 intermediate undergoes exactly one cycle of β-oxidation, two carbons are cleaved from the carboxyl terminus. Consequently, the double bond at position 9 shifts relative to the new carboxyl end, becoming position 7. The product is (Z)-7-dodecenoyl-CoA.
-
Chain-Shortening Arrest : To ensure β-oxidation stops exactly after one cycle, we introduce the acyl-CoA oxidase Lbo_31670 from the European grapevine moth (Lobesia botrana). This specific enzyme efficiently processes C14 substrates but exhibits near-zero activity on C12 substrates, effectively stalling the cycle and allowing the accumulation of the C12 product [1].
Pathway Visualization
Engineered β-oxidation pathway for 7-dodecenoic acid synthesis in Yarrowia lipolytica.
Quantitative Performance of POX Candidates
The selection of the acyl-CoA oxidase is the single most critical variable in this workflow. The table below summarizes the quantitative screening of various POX candidates in the Δpox1-6 Y. lipolytica background, demonstrating the superior chain-shortening arrest efficiency of Lbo_31670 [1].
| Acyl-CoA Oxidase (POX) | Organism of Origin | Z7-12:Acid Titer (mg/L) | Chain-Shortening Arrest Efficiency |
| Lbo_31670 | Lobesia botrana | 1.72 ± 0.53 | High (Strictly stalls at C12) |
| Lbo_49554 | Lobesia botrana | 0.91 ± 0.12 | Moderate |
| CmaPOX | Cnaphalocrocis medinalis | 0.85 ± 0.15 | Moderate |
| YliPOX2 | Yarrowia lipolytica | 0.00 | Low (Promiscuous; complete degradation) |
| YliPOX3 | Yarrowia lipolytica | 0.00 | Low (Promiscuous; complete degradation) |
Self-Validating Experimental Protocols
Protocol A: Strain Engineering & Peroxisomal Background Ablation
Objective: Generate a "blank slate" Δpox1-6 Y. lipolytica chassis and integrate the synthetic desaturase/oxidase pathway. Causality: Removing all native POX genes ensures that any observed β-oxidation is exclusively driven by our engineered, highly specific heterologous enzymes, preventing the complete degradation of the C12 product.
-
Multiplexed Gene Deletion : Utilize a CRISPR-Cas9 system adapted for Y. lipolytica to sequentially or multiplex-delete POX1 through POX6.
-
Pathway Integration : Transform the Δpox1-6 strain with a linearized integration cassette containing the D. melanogaster Δ9-desaturase (Dmd9) and the L. botrana acyl-CoA oxidase (Lbo_31670), both driven by strong constitutive promoters (e.g., pTEF).
-
Self-Validation Checkpoint : Perform colony PCR targeting the native POX loci. The complete absence of wild-type bands, coupled with the presence of Dmd9 and Lbo_31670 amplicons, validates the genotype. Do not proceed to bioprocessing without this confirmation, as residual native POX activity will destroy the product.
Protocol B: Bioprocessing & Precursor Feeding
Objective: Cultivate the engineered strain and supply the C14 precursor required for chain shortening. Causality: We feed methyl myristate (14:Me) rather than free myristic acid because methyl esters exhibit lower cellular toxicity, do not cause severe foaming in bioreactors, and are readily transported and hydrolyzed intracellularly by native lipases.
-
Seed Culture : Inoculate a single validated colony into 5 mL of YPD medium. Grow overnight at 28°C, 200 rpm.
-
Main Cultivation : Transfer the seed culture into 50 mL of defined minimal medium (YNB supplemented with 2% glucose and required amino acids) in a 250 mL baffled flask at an initial OD₆₀₀ of 0.1.
-
Precursor Supplementation : Once the culture reaches the mid-exponential phase (OD₆₀₀ ≈ 1.0), supplement the medium with 1 mM methyl myristate (14:Me). Dissolve the 14:Me in 0.1% Tergitol NP-40 prior to addition to ensure micellar dispersion and maximize bioavailability.
-
Incubation : Continue incubation at 28°C, 200 rpm for 72 to 96 hours.
-
Self-Validation Checkpoint : Always run an uninoculated control flask containing the medium and 14:Me. This controls for abiotic degradation, evaporation, and ensures that any chain-shortened products detected later are strictly biogenic.
Protocol C: Lipid Extraction & GC-MS Quantification
Objective: Extract intracellular and extracellular lipids, derivatize them, and precisely quantify the 7-dodecenoic acid titer. Causality: GC-MS requires volatile analytes. Free fatty acids tail heavily on standard GC columns; therefore, transesterification into Fatty Acid Methyl Esters (FAMEs) is mandatory to achieve sharp chromatographic peaks and accurate quantification.
-
Harvest & Internal Standard Addition : Transfer 1 mL of the total cultivation broth (cells + medium) to a glass vial. Immediately add 10 µg of methyl nonadecanoate (19:Me) as an internal standard.
-
Causality: The internal standard corrects for downstream lipid extraction efficiency variations and GC injection volume errors.
-
-
Transesterification : Add 1 mL of 1.25 M HCl in methanol. Seal the vial tightly with a PTFE-lined cap and incubate at 80°C for 1 hour to convert all free fatty acids and acyl-CoAs into FAMEs.
-
Extraction : Cool the vials to room temperature. Add 1 mL of hexane and 1 mL of 0.9% NaCl. Vortex vigorously for 2 minutes, then centrifuge at 2,000 × g for 5 minutes to separate the phases.
-
GC-MS Analysis : Transfer the upper organic (hexane) layer to a GC vial. Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., HP-INNOWax or DB-WAX).
-
Self-Validation Checkpoint : Identify 7-dodecenoic acid by matching both the retention time and the mass fragmentation pattern (m/z) against an authentic Z7-12:acid reference standard. Quantify the absolute titer by comparing the target peak area to the 19:Me internal standard peak area.
References
-
Petkevicius, K., Wenning, L., Kildegaard, K. R., Sinkwitz, C., Smedegaard, R., Holkenbrink, C., & Borodina, I. (2022). "Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast." FEMS Yeast Research, 22(1), foac041. URL: [Link]
-
Marella, E. R., Holkenbrink, C., Siewers, V., & Borodina, I. (2020). "Optimization of Yarrowia lipolytica's β-oxidation pathway for lactones production." Metabolic Engineering, 61, 227-236. URL:[Link]
Application Note: Biosynthesis, Formulation, and Field Deployment of 7-Dodecenoic Acid-Derived Mating Disruption Pheromones
Introduction and Mechanistic Rationale
Mating disruption is a highly selective, eco-friendly pest management strategy that saturates an agricultural environment with synthetic sex pheromones, interfering with the ability of male insects to locate calling females. A critical active ingredient in the pheromone blends of several devastating agricultural pests is (Z)-7-dodecenyl acetate (Z7-12:Ac) and its isomers.
Historically, deploying these pheromones at an agricultural scale was economically bottlenecked by the complex stereoselective chemical synthesis required to produce them. However, 7-dodecenoic acid (Z7-12:Acid) has emerged as the pivotal biochemical precursor for semi-biosynthetic production. By engineering microbial cell factories to produce 7-dodecenoic acid, researchers can bypass costly petrochemical synthesis, subsequently converting the acid to the active acetate form via simple reduction and acetylation steps 1[1].
This application note details the end-to-end workflow: from the metabolic engineering principles underlying 7-dodecenoic acid biosynthesis, to the formulation of multi-component pheromone dispensers, and the self-validating protocols required for successful field deployment.
Biosynthetic Pathway and Metabolic Engineering
Direct chemical synthesis of Z7-12:Ac requires toxic reagents and yields hazardous byproducts. Conversely, microbial biosynthesis leverages the native lipid metabolism of oleaginous yeast, such as Yarrowia lipolytica.
Causality in Pathway Design: Yeast naturally produce long-chain fatty acids like palmitic acid (C16:0). To synthesize the C12 pheromone precursor, the yeast is engineered to express heterologous fatty acyl-CoA desaturases (FADs) , which introduce a double bond at a specific carbon. Because the target is a 12-carbon chain, the engineered pathway utilizes peroxisomal oxidases (POX) to perform β-oxidation. This process systematically cleaves two-carbon units from the chain, shortening the C16 precursor down to 7-dodecenoic acid1[1]. The acid is then reduced by fatty acyl-CoA reductases (FARs) to (Z)-7-dodecenol, and finally acetylated to yield the active pheromone.
Engineered microbial biosynthesis pathway of (Z)-7-dodecenyl acetate from palmitoyl-CoA.
Pheromone Blend Optimization and Target Species
Olfactory receptor neurons (ORNs) in male insect antennae are highly tuned to specific molecular ratios. Using Z7-12:Ac in isolation is often insufficient for species that rely on multi-component blends. For example, the Fall Armyworm (Spodoptera frugiperda) requires a precise mixture of (Z)-9-tetradecenyl acetate, (Z)-7-dodecenyl acetate, and (E)-7-dodecenyl acetate to trigger full behavioral disruption2[2]. Conversely, the Cabbage Looper (Trichoplusia ni) responds robustly to Z7-12:Ac as a single component3[3].
Table 1: Optimal 7-Dodecenoic Acid-Derived Pheromone Blends
| Target Agricultural Pest | Primary Component | Secondary/Tertiary Components | Optimal Ratio | Disruption Mechanism |
| Fall Armyworm (S. frugiperda) | (Z)-9-tetradecenyl acetate | (Z)-7-dodecenyl acetate, (E)-7-dodecenyl acetate | 83 : 1 : 1.2 | Competitive (False Trail) |
| Cabbage Looper (T. ni) | (Z)-7-dodecenyl acetate | None (Single component) | 100% | Non-Competitive (Fatigue) |
| Red Clover Casebearer (C. deauratella) | (Z)-7-dodecenyl acetate | (Z)-5-dodecenyl acetate | 100 : 10 | Competitive (False Trail) |
(Data synthesized from[2][3][4])
Experimental Protocols
Protocol A: Semi-Biosynthetic Production and Validation of 7-Dodecenoic Acid
Objective: Extract and validate the titer of the C12 fatty acid precursor before downstream chemical conversion.
-
Cultivation: Inoculate engineered Yarrowia lipolytica in 5L bioreactors containing YPD medium supplemented with 1% methyl myristate to drive the β-oxidation pathway. Cultivate at 28°C, 200 rpm for 72 hours.
-
Lipid Extraction: Harvest cells via centrifugation (5000 × g, 10 min). Lyse cells using bead beating in a methanol:chloroform (2:1 v/v) solution to extract the total lipid fraction.
-
Self-Validating Step (GC-FID Quantification):
-
Causality: Proceeding to the reduction phase with a low-titer batch wastes expensive catalysts.
-
Action: Derivatize a 1 mL aliquot of the extract to fatty acid methyl esters (FAMEs) using 1% sulfuric acid in methanol. Analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Validation Criterion: The peak area corresponding to 7-dodecenoic acid must represent ≥40% of the total fatty acid pool. If validated, proceed to chemical reduction (using LiAlH₄) and acetylation (using acetic anhydride/pyridine) to yield Z7-12:Ac.
-
Protocol B: Formulation and Release-Rate Validation of Dispensers
Objective: Prepare field-ready dispensers and verify their emission kinetics.
-
Blend Preparation: In a dark, temperature-controlled fume hood, mix the synthesized Z7-12:Ac with n-hexane (solvent) and 1% butylated hydroxytoluene (BHT).
-
Causality: The alkene bond in Z7-12:Ac is highly susceptible to photo-oxidation and ozonolysis in the field. BHT acts as a radical scavenger, extending the lure's field life from days to months.
-
-
Dispenser Loading: Inject 50 mg of the pheromone blend into red rubber septa (for passive release) or load into pressurized aerosol canisters (for active release).
-
Self-Validating Step (SPME-GC-MS Emission Tracking):
-
Causality: A dispenser that releases pheromone too slowly will fail to outcompete female moths; releasing too quickly depletes the lure before the mating season ends.
-
Action: Place the loaded dispenser in a laboratory wind tunnel (25°C, 1.5 m/s wind speed). Expose a Solid-Phase Microextraction (SPME) fiber downwind for 60 minutes. Desorb the fiber in a GC-MS inlet.
-
Validation Criterion: For aerosol emitters targeting T. ni, the calculated release rate must stabilize at approximately 58 mg/ha/day3[3]. Adjust matrix excipients if the rate deviates by >15%.
-
Protocol C: Field Deployment and Efficacy Monitoring
Objective: Deploy dispensers to achieve mating disruption and validate efficacy via a dual-trap system.
-
Grid Design & Deployment: Deploy aerosol dispensers in a uniform grid (e.g., 36 units/ha) at a distance of 200–400 m apart 3[3].
-
Causality: Dispensers must be placed in the upper third of the crop canopy. Pheromone vapors are heavier than air; placing them high ensures the plume sinks and thoroughly permeates the flight paths of the target insects.
-
-
Self-Validating Step (Dual-Trap Efficacy Monitoring):
-
Causality: A drop in pheromone trap catches could indicate successful mating disruption, OR it could simply mean the pest population died off due to weather or disease.
-
Action: Deploy two types of traps inside the treated grid: Monitoring Traps (baited with synthetic Z7-12:Ac lures) and Blank/Passive Traps (unbaited, relying on visual cues or host-plant volatiles).
-
Validation Criterion: Mating disruption is successfully validated if the Monitoring Traps show a >90% reduction in male catch (trap shutdown) while the Blank Traps continue to catch a stable baseline of insects, proving the population is present but chemically blinded.
-
Mechanisms of pheromone-mediated mating disruption in agricultural pests.
Field Efficacy Data Presentation
When protocols are strictly adhered to, the application of 7-dodecenoic acid-derived pheromones yields significant reductions in both mating success and subsequent crop damage.
Table 2: Standardized Field Efficacy Metrics
| Metric | S. frugiperda (Corn) | T. ni (Crucifers) | C. deauratella (Red Clover) |
| Dispenser Type | Passive Rubber Septa | Aerosol Emitter | Passive Rubber Septa |
| Target Release Rate | 2–5 mg/ha/day | 58 mg/ha/day | 1–3 mg/ha/day |
| Trap Catch Reduction | > 90% | > 95% | > 85% |
| Mating Success Reduction | 75% – 80% | > 90% | 70% – 80% |
| Crop Damage Reduction | 60% – 65% | 80% – 85% | 50% – 60% |
References
-
Holkenbrink, C., et al. "Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast." nih.gov.[Link]
-
Lucchi, A., et al. "Sex Pheromone Aerosol Devices for Mating Disruption: Challenges for a Brighter Future." mdpi.com.[Link]
-
Unbehend, M., et al. "Composition of pheromone lures used to attract Spodoptera frugiperda males in the field." researchgate.net.[Link]
-
CABI Compendium. "Coleophora deauratella (red clover casebearer)." cabidigitallibrary.org.[Link]
-
Batista-Pereira, L., et al. "Isolation, Identification, Synthesis, and Field Evaluation of the Sex Pheromone of the Brazilian Population of Spodoptera frugiperda." researchgate.net.[Link]
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- 3. Sex Pheromone Aerosol Devices for Mating Disruption: Challenges for a Brighter Future [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 7-Dodecenoic Acid
Introduction & Scope
7-Dodecenoic acid (C12:1Δ7) is a 12-carbon monounsaturated fatty acid (MUFA) that serves as a critical intermediate in the biosynthesis of insect sex pheromones (particularly in Lepidoptera) and is a key target in metabolic engineering utilizing yeast cell factories[1].
Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of free fatty acids (FFAs) is fundamentally limited by their highly polar carboxyl groups. This polarity leads to severe adsorption in the GC inlet, poor chromatographic resolution, and thermal degradation[2]. While standard esterification resolves volatility issues, electron ionization (EI) of unsaturated esters induces extensive double-bond migration along the aliphatic chain. This phenomenon makes it nearly impossible to distinguish 7-dodecenoic acid from its positional isomers (e.g., 9-dodecenoic acid) based solely on standard mass spectra.
To achieve unambiguous structural elucidation, researchers must employ targeted derivatization techniques that "fix" the double bond in place prior to MS fragmentation. This application note details the mechanistic rationale and step-by-step protocols for two gold-standard double-bond localization strategies: Dimethyl Disulfide (DMDS) Adduction and 4,4-Dimethyloxazoline (DMOX) Derivatization .
Mechanistic Rationale: The Causality of Derivatization Choices
As an analytical scientist, selecting the correct derivatization pathway dictates the integrity of your downstream data. The choices below are driven by specific chemical causalities:
-
Volatilization via FAME Synthesis: Converting the free fatty acid to a Fatty Acid Methyl Ester (FAME) using boron trifluoride (BF₃) in methanol neutralizes the polar carboxyl group[2]. BF₃ acts as a strong Lewis acid, driving the esterification rapidly to completion. However, FAMEs require secondary derivatization for double-bond localization.
-
Double Bond Fixation via DMDS: Dimethyl disulfide reacts specifically with the alkene bond via an iodine-catalyzed electrophilic addition, forming a vicinal bis(methylthio) ether[3]. Under EI-MS, the C-C bond between the two massive, sulfur-bearing carbons experiences extreme steric and electronic strain, causing it to cleave preferentially. This yields two highly abundant, unambiguous diagnostic fragments (the α- and ω-fragments) that mathematically pinpoint the original double bond[4].
-
Charge-Remote Fragmentation via DMOX: Reacting the lipid with 2-amino-2-methyl-1-propanol creates a heterocyclic 4,4-dimethyloxazoline (DMOX) ring at the carboxyl terminus[5]. During ionization, this ring acts as a localized charge trap. Because the charge cannot migrate down the alkyl chain, the molecule undergoes "charge-remote fragmentation." The position of the double bond is revealed not by a single cleavage, but by a characteristic 12 Da mass gap between consecutive fragments, deviating from the typical 14 Da (CH₂) gap[5].
Derivatization Workflow
Workflow for 7-dodecenoic acid derivatization and GC-MS double-bond localization.
Experimental Protocols
These protocols are designed as self-validating systems; visual cues (phase separation, color changes) are embedded to confirm reaction success at each stage.
Protocol A: Acid-Catalyzed FAME Synthesis (Volatility Enhancement)
This step is a prerequisite if proceeding to DMDS adduction.
-
Sample Preparation: Transfer 1–5 mg of the lipid extract or 7-dodecenoic acid standard into a 5 mL glass reaction vial. Evaporate any aqueous solvent under a gentle stream of nitrogen.
-
Esterification: Add 0.5 mL of 14% (w/w) BF₃-methanol reagent. Cap the vial tightly with a PTFE-lined cap.
-
Incubation: Heat the vial in a dry block at 70°C for 30 minutes[2].
-
Quenching & Extraction: Cool to room temperature. Add 1.0 mL of LC-MS grade hexane, followed by 1.0 mL of saturated NaCl solution.
-
Validation: Vortex vigorously for 30 seconds, then centrifuge at 2000 × g for 3 minutes. Self-Validation: You must observe two distinct, clear phases. The upper (organic) layer contains the FAMEs.
-
Recovery: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis or subsequent DMDS derivatization.
Protocol B: DMDS Derivatization (Double Bond Localization)
-
Reaction Setup: Transfer 100 µL of the FAME extract (in hexane) to a micro-reaction vial.
-
Reagent Addition: Add 100 µL of neat dimethyl disulfide (DMDS) and 10 µL of an iodine catalyst solution (60 mg/mL in diethyl ether)[3]. The solution will turn a distinct dark purple/brown.
-
Incubation: Seal and incubate at 50°C for 2 hours (or 40°C overnight) to ensure complete electrophilic addition across the Δ7 double bond.
-
Quenching: Add 100 µL of a 5% (w/v) aqueous sodium thiosulfate solution. Vortex thoroughly. Self-Validation: The dark iodine color must completely disappear, yielding a colorless organic phase, confirming the reduction of excess iodine.
-
Extraction: Add 200 µL of hexane, extract the upper organic layer, dry over anhydrous sodium sulfate, and inject 1 µL into the GC-MS.
Protocol C: DMOX Derivatization (Alternative One-Step Structural ID)
Preferred for complex polyunsaturated mixtures where DMDS spectra become overly convoluted.
-
Amidation: To the dried lipid extract, add 500 µL of 2-amino-2-methyl-1-propanol and a catalytic amount of sodium methoxide. Incubate overnight at room temperature[5].
-
Cyclization: Isolate the resulting amides via hexane/water partition. Evaporate the hexane layer, then add 100 µL of trifluoroacetic anhydride (TFAA).
-
Incubation: Heat at 50°C for 45 minutes to drive the cyclization of the amide into the oxazoline ring[5].
-
Final Extraction: Evaporate the TFAA under nitrogen, reconstitute the DMOX derivatives in 200 µL of hexane, and proceed to GC-MS analysis.
Data Interpretation & Quantitative Summary
The accurate identification of 7-dodecenoic acid relies on recognizing specific mass-to-charge (m/z) ratios generated by the derivatization techniques. The table below summarizes the theoretical and observed quantitative MS data for C12:1Δ7.
| Derivatization Method | Molecular Ion (M⁺) | Key Diagnostic Fragments (m/z) | Mechanistic Interpretation |
| FAME | 212 | 74 | McLafferty Rearrangement: Confirms the presence of a methyl ester. Cannot locate the double bond due to migration. |
| DMDS-FAME | 306 | 117, 189 | Specific Cleavage: Fragmentation occurs exactly between C7 and C8. • m/z 117: ω-fragment (C8–C12 + SCH₃) • m/z 189: Carboxyl-fragment (C1–C7 + SCH₃). Pinpoints Δ7. |
| DMOX | 251 | 113, 168, 180 | Charge-Remote Fragmentation: m/z 113 is the DMOX base peak. A specific 12 Da mass gap between m/z 168 (cleavage at C6) and m/z 180 (cleavage at C7) mathematically pinpoints the Δ7 unsaturation. |
GC-MS Instrument Parameters (Recommended)
-
Column: DB-5MS or DB-Fatwax UI (30 m × 0.25 mm × 0.25 µm)[1].
-
Inlet: 250°C, Splitless injection (1 µL).
-
Oven Program: 80°C (hold 2 min) → ramp 15°C/min to 170°C → ramp 10°C/min to 240°C (hold 8 min)[4].
-
MS Detector: Electron Ionization (EI) at 70 eV; Scan range m/z 50–400.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Auto-Oxidation of 7-Dodecenoic Acid During Sample Preparation
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-dodecenoic acid. This monounsaturated fatty acid, while crucial for various research applications, is highly susceptible to auto-oxidation—a process that can compromise sample integrity and lead to erroneous experimental results.[1][2] This guide provides in-depth, practical solutions in a question-and-answer format to help you understand, prevent, and troubleshoot auto-oxidation during your sample preparation workflow.
Section 1: Understanding the Core Problem: Auto-Oxidation
This section delves into the fundamental science behind why 7-dodecenoic acid degrades and what factors accelerate this process in a typical laboratory environment.
Q1: What is auto-oxidation and why is 7-dodecenoic acid particularly susceptible?
Auto-oxidation is a spontaneous, non-enzymatic process where lipids react with atmospheric oxygen.[1] It proceeds via a free-radical chain reaction mechanism consisting of three main stages: initiation, propagation, and termination.[3][4][5][6]
-
Initiation: The process begins when an initiator (like light, heat, or a metal ion) causes the abstraction of a hydrogen atom from a carbon adjacent to the double bond in the 7-dodecenoic acid molecule.[3][6] This creates an unstable lipid radical (L•).
-
Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[3][6] This highly reactive species can then abstract a hydrogen atom from another unsaturated fatty acid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical.[3] This new radical continues the chain reaction, leading to an accelerating cascade of lipid degradation.[1]
-
Termination: The reaction cascade eventually slows and stops when radicals react with each other to form stable, non-radical products.[3][6]
7-dodecenoic acid's susceptibility stems from the presence of its carbon-carbon double bond. The allylic hydrogens (hydrogens on the carbons adjacent to the double bond) are more weakly bonded and thus easier to abstract, making this the primary site for initiating the oxidation cascade.
Sources
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Technical Support Center: Optimizing Acyl-CoA Oxidase Activity for 7-Dodecenoic Acid Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to optimize acyl-CoA oxidase (ACOX) activity for the synthesis of 7-dodecenoic acid. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of acyl-CoA oxidase for modifying 7-dodecenoic acid.
Q1: What is the primary function of acyl-CoA oxidase and its relevance to 7-dodecenoic acid?
A1: Acyl-CoA oxidase (EC 1.3.3.6) is a flavoenzyme that catalyzes the first and often rate-limiting step of peroxisomal β-oxidation.[1][2] It introduces a double bond between the α and β carbons of a fatty acyl-CoA molecule, converting it to a trans-2,3-dehydroacyl-CoA and producing hydrogen peroxide (H₂O₂) as a byproduct. While ACOX is primarily involved in fatty acid degradation, its catalytic activity can be harnessed for synthetic purposes. For 7-dodecenoic acid, a medium-chain fatty acid[3], ACOX can introduce a double bond, which can then be a substrate for subsequent enzymatic or chemical modifications. The efficiency of this reaction is highly dependent on the specific ACOX isozyme used, as they exhibit varying substrate specificities based on acyl chain length.[2][4]
Q2: How do I choose the right acyl-CoA oxidase for my experiments with 7-dodecenoic acid?
A2: The choice of ACOX is critical. Different organisms express multiple ACOX isozymes with distinct substrate specificities. For 7-dodecenoic acid (a C12 fatty acid), you should look for an ACOX known to have high activity towards medium-chain fatty acyl-CoAs. For example, some yeast species like Candida aaseri and Yarrowia lipolytica possess multiple ACOX isozymes with varied preferences for short-, medium-, and long-chain substrates.[2][4] Specifically, CaACOX2 from C. aaseri shows a preference for short- and medium-chain fatty acids (C6-C12).[2] It is advisable to review literature on the characterization of various ACOXs to select a candidate with proven activity on C12 substrates or to perform initial screening with several commercially available or recombinantly expressed enzymes.
Q3: What are the essential cofactors and components for an acyl-CoA oxidase reaction?
A3: The primary cofactor for acyl-CoA oxidase is Flavin Adenine Dinucleotide (FAD), which is non-covalently bound to the enzyme.[1][5] The reaction also requires molecular oxygen (O₂) as a substrate.[1] Therefore, ensuring adequate aeration during the reaction is important. The substrate, 7-dodecenoic acid, must first be activated to its coenzyme A thioester, 7-dodecenoyl-CoA, by an acyl-CoA synthetase (ACS) enzyme.[1]
Q4: What are the common methods to assay acyl-CoA oxidase activity?
A4: ACOX activity is most commonly measured by monitoring the production of hydrogen peroxide (H₂O₂).[5] This can be achieved using a coupled spectrophotometric or fluorometric assay.[5][6]
-
Spectrophotometric Assay: The H₂O₂ produced is used by a peroxidase (like horseradish peroxidase, HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured. A common system uses 4-aminoantipyrine and phenol, which form a quinoneimine dye with an absorbance maximum around 500 nm.
-
Fluorometric Assay: This method is generally more sensitive. HRP catalyzes the oxidation of a non-fluorescent substrate (e.g., 4-hydroxyphenylacetic acid) by H₂O₂ to a highly fluorescent product.[6] This increased fluorescence can be quantified.
There are also commercial kits available that provide a streamlined, plate-based format for measuring fatty acid oxidation activity.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Enzyme Activity | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or protein degradation. | Solution: Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol.[8] Avoid repeated freeze-thaw cycles by aliquoting the enzyme upon receipt. Run an SDS-PAGE to check for protein integrity. |
| 2. Substrate Not Activated: 7-dodecenoic acid must be converted to 7-dodecenoyl-CoA. The acyl-CoA synthetase (ACS) may be inactive or the necessary cofactors (ATP, CoA, Mg²⁺) are missing or degraded. | Solution: Verify the activity of your ACS separately. Ensure that ATP, Coenzyme A, and Mg²⁺ are fresh and at the correct concentrations in your activation reaction. | |
| 3. Missing or Degraded FAD Cofactor: FAD can dissociate from the enzyme, especially during purification or storage. | Solution: Supplement the reaction buffer with exogenous FAD (typically in the low micromolar range). This can help reconstitute the holoenzyme. | |
| 4. Inappropriate Reaction Conditions: Suboptimal pH, temperature, or buffer composition. | Solution: Optimize the reaction pH and temperature. Most ACOXs have a pH optimum between 7.4 and 8.5 and a temperature optimum between 28-38°C.[8][9] Screen different buffers and ionic strengths to find the ideal conditions for your specific enzyme. | |
| Substrate Inhibition | 1. High Substrate Concentration: Some ACOXs are inhibited by high concentrations of their acyl-CoA substrates, particularly long-chain ones. This can be due to the detergent-like properties of acyl-CoAs forming micelles.[10][11] | Solution: Perform a substrate titration experiment to determine the optimal concentration of 7-dodecenoyl-CoA. If inhibition is observed, consider adding a non-ionic detergent like Triton X-100 at a concentration above its critical micellar concentration, as this has been shown to alleviate substrate inhibition for some ACOXs.[10][11] |
| Product Inhibition | 1. Accumulation of Products: The reaction products, trans-2,3-dehydroacyl-CoA and H₂O₂, can inhibit the enzyme. Coenzyme A (CoA) itself can also be a competitive inhibitor.[10][11] | Solution: If possible, include a system to remove the products as they are formed. For H₂O₂, adding catalase to the reaction mix will break it down into water and oxygen.[1] For the enoyl-CoA product, this may be more challenging in a synthetic context, but be aware that its accumulation can slow the reaction. To mitigate CoA inhibition, ensure your substrate activation step goes to completion to minimize free CoA. |
| Inconsistent Results | 1. Variable Oxygen Concentration: ACOX uses molecular oxygen as a substrate. Inconsistent mixing or aeration can lead to variable reaction rates. | Solution: Ensure consistent and adequate aeration of your reaction mixture. For larger scale reactions, gentle stirring or shaking can help. For plate-based assays, ensure consistent well volumes and avoid sealing plates in a way that would limit oxygen access. |
| 2. Instability of Reagents: ATP and CoA are prone to degradation. | Solution: Prepare fresh solutions of ATP and CoA for each experiment. Store stock solutions appropriately (e.g., ATP at pH 7-8, CoA at acidic pH, both frozen in aliquots). |
Section 3: Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Acyl-CoA Oxidase
This protocol provides a general framework for expressing and purifying His-tagged ACOX in E. coli.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector (e.g., pET vector) containing the ACOX gene with an N-terminal His-tag.[4]
-
Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[12]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to shake for another 4-16 hours. Lower temperatures often improve the solubility of the expressed protein.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.[12]
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the His-tagged ACOX with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM potassium phosphate pH 7.2, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme in aliquots at -80°C.
Protocol 2: Spectrophotometric Assay for Acyl-CoA Oxidase Activity
This protocol details a coupled enzyme assay to measure ACOX activity.
-
Reagent Preparation:
-
Assay Buffer: 50 mM MES buffer, pH 8.0.
-
Substrate Stock: Prepare a stock solution of 7-dodecenoyl-CoA in water. Determine the concentration spectrophotometrically.
-
Color Reagent Mix: In Assay Buffer, prepare a solution containing 1.6 mM 4-aminoantipyrine and 22 mM phenol.
-
HRP Solution: Prepare a solution of horseradish peroxidase (e.g., 100 units/mL) in Assay Buffer.
-
FAD Solution: 1 mM FAD in Assay Buffer.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine:
-
Assay Buffer
-
Color Reagent Mix
-
HRP Solution
-
FAD Solution
-
Purified ACOX enzyme solution
-
-
Mix gently and incubate at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the 7-dodecenoyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 500 nm over time using a spectrophotometer.
-
-
Calculation of Activity:
-
Determine the rate of reaction (ΔA₅₀₀/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of the quinoneimine dye (this needs to be determined or found in the literature for the specific conditions). One unit of activity is typically defined as the amount of enzyme that produces 1 µmole of H₂O₂ per minute.[9]
-
Section 4: Visualizations
References
- Schepers, L., Van Veldhoven, P. P., Casteels, M., Eyssen, H. J., & Mannaerts, G. P. (1990). Studies on the substrate specificity of the inducible and non-inducible acyl-CoA oxidases from rat kidney peroxisomes. Journal of Biochemistry, 107(4), 554-559.
- Hovik, R., & Osmundsen, H. (1987). Factors which affect the activity of purified rat liver acyl-CoA oxidase. The International Journal of Biochemistry, 19(4), 345-350.
-
Hovik, R., & Osmundsen, H. (1987). Factors which affect the activity of purified rat liver acyl-CoA oxidase. PubMed. [Link]
- Roe, C. R., & Ding, J. (2000). Biochemical assays of TCA cycle and β-oxidation metabolites. Current Protocols in Human Genetics, Chapter 17, Unit 17.5.
- Kim, J. E., et al. (2020). Characterization of Acyl-CoA Oxidases from the Lipolytic Yeast Candida aaseri SH14. Journal of Microbiology and Biotechnology, 30(11), 1726-1733.
- Pedersen, L., & Henriksen, A. (2004). Expression, purification and crystallization of two peroxisomal acyl-CoA oxidases from Arabidopsis thaliana. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 6), 1125-1128.
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Pedersen, L., & Henriksen, A. (2004). Expression, purification and crystallization of two peroxisomal acyl-CoA oxidases from Arabidopsis thaliana. IUCr Journals. [Link]
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Assay Genie. Fatty Acid Oxidation (FAO) Assay Kit (BR00001). [Link]
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ResearchGate. acyl-CoA oxidase and β-oxidation of PUFAs. [Link]
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PNAS. (2016). Structural characterization of acyl-CoA oxidases reveals a direct link between pheromone biosynthesis and metabolic state in Caenorhabditis elegans. [Link]
- Johnson, J. K., Kumar, N. R., & Srivastava, D. K. (1998). Oxidase Activity of the Acyl-CoA Dehydrogenases. Biochemistry, 37(23), 8239-8249.
- Sembongi, H., et al. (2000). Purification and characterization of the recombinant form of Acyl CoA oxidase 3 from the yeast Yarrowia lipolytica. Archives of Biochemistry and Biophysics, 384(1), 1-8.
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Creative Bioarray. Fatty Acid Oxidation Assay. [Link]
-
Matilda. (2025). Structural insight into the substrate specificity of acyl-CoA oxidase1 from Yarrowia lipolytica for short-chain dicarboxylyl-CoAs. [Link]
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Mayo Clinic Laboratories. FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. [Link]
- Thorpe, C., & Kim, J. J. (2004). Acyl-CoA dehydrogenases and acyl-CoA oxidases. Structural basis for mechanistic similarities and differences. FEBS Journal, 271(4), 681-691.
-
Taylor & Francis. Acyl-coa oxidase – Knowledge and References. [Link]
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Reddy, J. K. (2023). The Physiological and Pathological Role of Acyl-CoA Oxidation. MDPI. [Link]
- Wang, H., et al. (1999). Evaluation of Acyl Coenzyme A Oxidase (Aox) Isozyme Function in the n-Alkane-Assimilating Yeast Yarrowia lipolytica. Journal of Bacteriology, 181(17), 5140-5148.
-
Reddy, J. K. (2023). The Physiological and Pathological Role of Acyl-CoA Oxidation. Encyclopedia.pub. [Link]
- Poosch, M. S., & Yamazaki, R. K. (1986). Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 884(3), 585-593.
-
BioAssay Systems. Fatty Acyl-CoA Assay. [Link]
-
PlantFAdb. 12:1-delta-7c; 7-Dodecenoic acid, (7Z). [Link]
-
Shengying Li. (n.d.). Unexpected Reactions of α,β‐Unsaturated Fatty Acids Provide Insight into the Mechanisms of CYP152 Peroxygenases. [Link]
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PubChem. 7-Dodecenoic acid. [Link]
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Patsnap Synapse. Peroxisomal ACYL-COA Oxidase Deficiency. [Link]
-
PMC. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. [Link]
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Asahi Kasei Pharma Corporation. ACYL–CoA OXIDASE [ACOD]. [Link]
-
MedlinePlus. Peroxisomal acyl-CoA oxidase deficiency. [Link]
-
Taylor & Francis. Acyl-CoA oxidase – Knowledge and References. [Link]
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NCBI. Acyl-CoA oxidase deficiency. [Link]
-
PMC. (2016). Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet. [Link]
-
PubMed. (2024). Findings from the individualized management of a patient with Acyl-CoA Oxidase-1 (ACOX1) deficiency. [Link]
-
PedWorld. (2022). Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. [Link]
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- 3. 7-Dodecenoic acid | C12H22O2 | CID 5282732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of Acyl Coenzyme A Oxidase (Aox) Isozyme Function in the n-Alkane-Assimilating Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Biological Activity of Z-7-Dodecenoic Acid and E-7-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in Chemical Ecology
In the intricate world of insect chemical communication, the spatial arrangement of atoms within a molecule can be the difference between attraction and repulsion, a signal for mating or a warning of a competitor. This principle is vividly illustrated by the geometric isomers (Z)-7-dodecenoic acid and (E)-7-dodecenoic acid. These twelve-carbon fatty acids, differing only in the configuration around a double bond at the seventh carbon, exhibit distinct and often opposing biological activities. This guide provides a comprehensive comparison of these two semiochemicals, delving into their roles in insect behavior, the experimental methodologies used to quantify their effects, and the underlying molecular mechanisms of their perception. While direct quantitative comparisons for the free carboxylic acids are not abundant in published literature, this guide synthesizes available data on these and structurally related compounds to provide a robust framework for understanding their differential bioactivity.
Comparative Biological Activity: A Tale of Attraction and Inhibition
The biological activity of fatty acid-derived pheromones is highly dependent on their stereochemistry. For many insect species, particularly within the order Lepidoptera (moths and butterflies), the Z isomer of a long-chain unsaturated fatty acid or its derivative (acetate or alcohol) serves as the primary attractant pheromone component. Conversely, the corresponding E isomer often acts as a behavioral antagonist or inhibitor, playing a crucial role in maintaining reproductive isolation between closely related species[1].
(Z)-7-Dodecenoic acid and its derivatives are known components of the sex pheromone blends of numerous moth species[2]. The Z configuration is typically the biologically active form that elicits attraction and mating behaviors in conspecific males.
The role of (E)-7-dodecenoic acid is more nuanced. In many cases, its presence in a pheromone blend can disrupt the chemical signal and inhibit the response of the target insect to the attractive Z isomer[1]. This inhibitory effect is a key mechanism for preventing interspecific mating. However, the activity of the E isomer is not universally inhibitory. In some species, such as the European grapevine moth, Lobesia botrana, (E)-7-dodecenyl acetate, a derivative of the E-acid, has been identified as a minor component of the sex pheromone that can enhance the male's response to the primary pheromone component[3][4][5]. This highlights the context-dependent and species-specific nature of the E-isomer's biological activity.
Quantitative Data on Isomer Discrimination
While direct comparative data for Z-7-dodecenoic acid and E-7-dodecenoic acid is limited, studies on structurally similar compounds demonstrate the principle of isomer discrimination at the olfactory receptor level. For instance, research on the olfactory receptors of the Asian corn borer, Ostrinia furnacalis, has shown clear differences in responses to the Z and E isomers of a C14 acetate, a compound structurally analogous to dodecenoates.
| Olfactory Receptor | Ligand Isomer | Mean Current (nA) ± SEM | Interpretation |
| OfurOR4 | Z12-14:OAc | 150 ± 20 | Strong agonist activity |
| OfurOR4 | E12-14:OAc | 50 ± 10 | Weak agonist activity |
| OfurOR6 | Z12-14:OAc | 20 ± 5 | Weak agonist activity |
| OfurOR6 | E12-14:OAc | 120 ± 15 | Strong agonist activity |
| Data derived from functional studies of sex pheromone receptors in the Asian Corn Borer, Ostrinia furnacalis, expressed in Xenopus oocytes. This data illustrates the principle of olfactory receptor specificity for geometric isomers. |
This data exemplifies how different olfactory receptors within the same species can be tuned to respond preferentially to either the Z or E isomer of a semiochemical. This differential activation at the receptor level is the molecular basis for the distinct behavioral responses observed.
Experimental Methodologies for Assessing Biological Activity
To quantify and compare the biological activities of Z-7-dodecenoic acid and E-7-dodecenoic acid, researchers employ a combination of electrophysiological and behavioral assays.
Electroantennography (EAG)
EAG is a technique used to measure the summed electrical potential from the antennal olfactory receptor neurons in response to a volatile stimulus. It provides a rapid and sensitive measure of an insect's ability to detect a compound.
-
Insect Preparation: An adult insect (e.g., a male moth) is immobilized, often by chilling or restraining in a holder. One antenna is carefully excised at the base.
-
Electrode Placement: The excised antenna is mounted between two microelectrodes. The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the base. Conductive gel is used to ensure a good electrical connection.
-
Stimulus Preparation: Solutions of Z-7-dodecenoic acid and E-7-dodecenoic acid are prepared in a high-purity solvent (e.g., hexane) at a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). A solvent-only control is also prepared. A small piece of filter paper is loaded with a known volume of the test solution and inserted into a Pasteur pipette.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air from the stimulus pipette is injected into the airstream, delivering the odorant to the antenna.
-
Data Recording and Analysis: The change in electrical potential (the EAG response) is amplified and recorded. The amplitude of the depolarization is measured in millivolts (mV). Dose-response curves are generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.
Behavioral Bioassays
Behavioral bioassays are essential to determine the functional significance of an EAG response. These assays can range from simple choice tests to more complex wind tunnel experiments that simulate natural conditions.
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow. The tunnel is typically made of glass or acrylic and is illuminated from above. The upwind end of the tunnel contains a port for introducing the odor stimulus.
-
Insect Acclimatization: Male moths are placed in the wind tunnel for a period of acclimatization before the experiment begins.
-
Lure Preparation: A lure (e.g., a rubber septum) is loaded with a precise amount of Z-7-dodecenoic acid, E-7-dodecenoic acid, or a blend of the two. A solvent-only lure serves as a negative control.
-
Odor Plume Generation: The lure is placed at the upwind end of the tunnel, and the airflow carries the volatilized compounds downwind, creating an odor plume.
-
Behavioral Observation: The behavior of the male moths in response to the odor plume is recorded. Key behaviors to quantify include:
-
Activation: Percentage of moths exhibiting pre-flight behaviors such as wing fanning.
-
Upwind Flight: Percentage of moths initiating and sustaining flight upwind towards the odor source.
-
Source Contact: Percentage of moths that successfully locate and make contact with the lure.
-
-
Data Analysis: The percentages of moths exhibiting each behavior in response to the different treatments are compared using appropriate statistical tests (e.g., Chi-squared test).
Molecular Mechanisms of Perception: From Pheromone Biosynthesis to Neural Signal
The distinct biological activities of Z-7-dodecenoic acid and E-7-dodecenoic acid are rooted in the highly specific molecular machinery of insect olfaction.
Pheromone Biosynthesis
Insect sex pheromones derived from fatty acids are synthesized in the female's pheromone gland through a series of enzymatic reactions[6]. The process begins with the synthesis of saturated fatty acids, which are then modified by desaturases to introduce double bonds at specific positions and with specific stereochemistry (Z or E)[3][4]. The chain length of the fatty acid can also be modified through chain-shortening or elongation reactions. Finally, the terminal functional group can be modified (e.g., reduction to an alcohol, oxidation to an aldehyde, or esterification to an acetate) to produce the final pheromone components[6]. The specific enzymes present in the pheromone gland determine the final composition and isomeric ratio of the pheromone blend.
Olfactory Signal Transduction
The perception of pheromones begins at the insect's antennae, which are covered in sensory hairs called sensilla.
-
Binding to Odorant Binding Proteins (OBPs): Volatile pheromone molecules enter the sensilla through pores and are bound by Odorant Binding Proteins (OBPs) in the sensillar lymph. OBPs are thought to solubilize the hydrophobic pheromones and transport them to the olfactory receptors.
-
Activation of Olfactory Receptors (ORs): The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor called Orco. The binding of the correct isomer (e.g., Z-7-dodecenoic acid) to its cognate OR triggers a conformational change in the receptor complex.
-
Generation of a Neural Signal: This conformational change opens the ion channel, leading to an influx of cations and depolarization of the ORN membrane. This generates an action potential, the electrical signal that is transmitted along the axon of the ORN to the antennal lobe of the insect's brain. The specificity of the OR for a particular isomer is the primary determinant of the differential biological activity. An antagonist isomer may bind to the receptor without activating it, thereby blocking the binding of the agonist, or it may bind to a different receptor that triggers an inhibitory neural pathway.
Conclusion and Future Directions
The comparison of Z-7-dodecenoic acid and E-7-dodecenoic acid provides a clear illustration of the principle of stereochemical specificity in biological systems. The Z isomer typically functions as an attractant pheromone component, while the E isomer often acts as a behavioral inhibitor, a critical factor in maintaining reproductive isolation among insect species. While direct quantitative comparisons for these specific fatty acids are not yet widely available, the established methodologies of electroantennography and behavioral bioassays, combined with studies on analogous compounds, provide a robust framework for understanding their differential activities.
Future research should focus on the de-orphanization of olfactory receptors for these and other fatty acid-derived pheromones to provide a more detailed molecular understanding of isomer discrimination. Such studies, combining functional expression of receptors with in-depth behavioral analyses, will not only advance our fundamental knowledge of chemical ecology but also pave the way for the development of more specific and effective pest management strategies based on the manipulation of insect behavior.
References
-
Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. Journal of Chemical Ecology. [Link]
-
Iwasaki, M., et al. (2015). Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice. eLife. [Link]
-
Chen, Y., et al. (2022). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology. [Link]
-
Park, K. C., & Baker, T. C. (2002). Odor discrimination using insect electroantennogram responses from an insect antennal array. Chemical senses. [Link]
-
Buser, H. R., et al. (1974). Sex pheromone of Lobesia botrana: (E,Z)-7,9-dodecadienyl acetate in the female grape vine moth. Zeitschrift für Naturforschung C. [Link]
-
Hou, X. (2020). From sequence to function : Comparative studies of insect olfactory receptors. Lund University. [Link]
-
Rasmussen, L. E., et al. (2001). Source and cyclic release pattern of (Z)-7-dodecenyl acetate, the pre-ovulatory pheromone of the female Asian elephant. Chemical senses. [Link]
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Poivet, E., et al. (2024). Accelerating Ligand Discovery for Insect Odorant Receptors. bioRxiv. [Link]
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Rasmussen, L. E., et al. (1997). Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus. Chemical senses. [Link]
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Witzgall, P., et al. (2005). New Pheromone Components of the Grapevine Moth Lobesia botrana. Journal of Chemical Ecology. [Link]
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Main, A. N., et al. (2015). Human olfactory receptor responses to odorants. Scientific data. [Link]
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Münch, D., et al. (2025). Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster. KOPS. [Link]
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Duchamp-Viret, P., et al. (2003). Examples of sets of dose–response curves comparing the firing rates measured in response to single odorants (circles, asterisks, thin lines) and their binary mixture (squares, thick lines) in ORN 37.6 (A, B), 17.3 (C), and 17.1 (D). Journal of neurophysiology. [Link]
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Wang, Y., et al. (2024). Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig. International Journal of Molecular Sciences. [Link]
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da Silva, A. C. C., et al. (2025). AMIDES ISOLATED FROM THE LEAVES OF Piper tuberculatum Jacq. (Piperaceae) WITH. Journal of the Brazilian Chemical Society. [Link]
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Watanabe, H., et al. (2011). Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. Frontiers in Endocrinology. [Link]
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Uncompromising Precision: Validation of 7-Dodecenoic Acid Quantification via Stable Isotope Internal Standards
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying medium-chain monounsaturated fatty acids in complex biological matrices. 7-Dodecenoic acid (12:1 n-5) has recently gained significant prominence in lipidomics and metabolic engineering. Specifically, it serves as a critical intermediate in the biosynthesis of high-value insect sex pheromone precursors via 1[1].
However, quantifying this specific isomer presents a dual challenge: differentiating it from closely related positional isomers (such as 9-dodecenoic acid) and overcoming the 2[2]. To achieve regulatory-grade data, the analytical protocol cannot merely be a sequence of steps; it must be a self-validating system. This guide objectively compares quantification strategies and provides a rigorous, field-proven methodology using Isotope Dilution Mass Spectrometry (IDMS).
The Biological Context: Why 7-Dodecenoic Acid Matters
In engineered microbial cell factories, the production of specific fatty alcohols (pheromones) requires precise chain-shortening of longer fatty acids. Tracking the flux of these metabolites requires absolute quantification of the intermediates.
Biosynthetic pathway of (Z)-7-dodecenoic acid via beta-oxidation in engineered yeast.
Comparison Guide: Internal Standardization Strategies
When developing an assay for 7-dodecenoic acid, researchers typically choose between three quantification strategies. As demonstrated in the data below, Stable Isotope-Labeled Internal Standards (SIL-IS)—such as 13 C 12 -7-dodecenoic acid or d23 -7-dodecenoic acid—vastly outperform surrogate standards and external calibration.
| Performance Metric | Stable Isotope Dilution (SIL-IS) | Surrogate IS (e.g., Undecanoic Acid, C11:0) | External Calibration |
| Mechanistic Principle | Analyte and IS share identical physicochemical properties and co-elute. | IS is a structurally similar, non-endogenous analog with a different retention time. | Calibration curve is built in solvent without internal correction. |
| Matrix Effect Compensation | Optimal : Experiences identical ion suppression or enhancement as the target analyte. | Moderate : Elutes at a different time; matrix effects may vary significantly from the target. | Poor : Offers zero correction for sample-to-sample matrix variations. |
| Extraction Recovery | Self-Correcting : Any physical losses during extraction are perfectly normalized. | Variable : Partitioning coefficients during liquid-liquid extraction differ slightly. | Uncorrected : Cannot account for any sample loss during preparation. |
| Quantitative Accuracy | >95% accuracy; RSD <5% (The Gold Standard for definitive methods). | 80-90% accuracy; RSD 10-15%. | Highly variable depending on matrix complexity and lipid load. |
| Cost & Implementation | Higher upfront cost for custom isotope synthesis, but lowest failure rate. | Low cost; commercially available off-the-shelf. | Lowest cost, but highest risk of quantitative failure and assay rejection. |
The Causality of IDMS Superiority: By acting as a perfect internal calibrant, the SIL-IS ensures a 3[3]. Because the mass spectrometer differentiates the endogenous analyte from the SIL-IS solely by their mass-to-charge ( m/z ) ratio, the ratio of their peak areas remains absolute, rendering the assay immune to variations in extraction efficiency or injection volume.
Experimental Protocol: GC-TQMS Validation Workflow
While LC-MS/MS is popular, Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-TQMS) is selected here for its superior ability to 4[4].
Step-by-step isotope dilution mass spectrometry (IDMS) workflow for 7-dodecenoic acid.
Step 1: Sample Collection and SIL-IS Spiking
-
Procedure: Aliquot 100 µL of the biological matrix (e.g., yeast fermentation broth or plasma) into a glass vial. Immediately spike with 10 µL of a known concentration of 13 C 12 -7-dodecenoic acid (SIL-IS).
-
Mechanistic Causality: Spiking at the very first step is non-negotiable. It ensures that any subsequent physical loss, emulsion formation, or chemical degradation affects the analyte and the IS equally, preserving the quantitative ratio.
Step 2: Liquid-Liquid Extraction (LLE)
-
Procedure: Add 500 µL of a Methanol:Chloroform (2:1, v/v) mixture (modified Folch method). Vortex vigorously for 5 minutes, then centrifuge at 3000 × g for 10 minutes to induce phase separation. Carefully extract the lower organic layer.
-
Mechanistic Causality: 7-dodecenoic acid is highly lipophilic and often bound to proteins. A simple protein crash is insufficient. LLE selectively partitions the free fatty acids into the organic phase while precipitating proteins and leaving polar interferents in the aqueous phase, drastically reducing downstream matrix suppression.
Step 3: FAME Derivatization
-
Procedure: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Add 200 µL of 1% sulfuric acid in methanol and incubate at 70°C for 2 hours to convert the free fatty acids into Fatty Acid Methyl Esters (FAMEs). Extract the resulting FAMEs using 500 µL of hexane.
-
Mechanistic Causality: Free fatty acids exhibit poor peak shape and thermal instability in gas chromatography. Methylation increases their volatility and thermal stability, ensuring the sharp, symmetrical chromatographic peaks required to resolve closely eluting (Z) and (E) isomers.
Step 4: GC-TQMS Acquisition
-
Procedure: Inject 1 µL of the hexane extract into the GC-TQMS operating in Multiple Reaction Monitoring (MRM) mode. Utilize a highly polar capillary column (e.g., SP-2560) to separate the isomers.
-
Mechanistic Causality: Operating the triple quadrupole in MRM mode filters out co-eluting background lipids by monitoring specific precursor-to-product ion transitions. This dual mass-filtering drastically lowers the background noise compared to traditional single-quadrupole GC-MS.
Establishing a Self-Validating Framework
To prove the assay is robust and ready for publication or regulatory submission, the following parameters must be validated:
-
Linearity: The calibration curve (plotting the area ratio of 7-dodecenoic acid to SIL-IS against nominal concentration) must exhibit an R² > 0.995 over a dynamic range of 1 to 1000 ng/mL.
-
Sensitivity (LOD/LOQ): The Limit of Detection (LOD) must be established at a 5, and the Limit of Quantification (LOQ) at 10:1[5].
-
Precision & Accuracy: Intra-day and inter-day precision (Relative Standard Deviation, RSD) must be ≤15% across all quality control levels, and ≤20% at the LOQ.
-
Matrix Factor: Calculated by comparing the response of the SIL-IS spiked post-extraction versus the response in a neat solvent. An ideal IDMS assay will show a matrix factor close to 1.0, proving the SIL-IS perfectly corrects for any residual ion suppression.
References
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Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients - MDPI -5
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Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - FEMS Yeast Research (OUP) - 1
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Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC / NIH - 3
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A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC / NIH - 4
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Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC / NIH - 2
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A Comparative Guide to 7-Dodecenoic Acid and 9-Dodecenoic Acid as Insect Pheromone Precursors
For researchers and professionals in chemical ecology and drug development, understanding the nuanced biosynthetic origins of insect pheromones is paramount for creating effective and specific pest management solutions. Many Lepidopteran sex pheromones are C10-C18 fatty acid derivatives, distinguished by the position of double bonds, chain length, and terminal functional groups. Among these, C12 monounsaturated fatty acids are crucial building blocks. This guide provides an in-depth comparison of two key C12 precursors, (Z)-7-dodecenoic acid and (Z)-9-dodecenoic acid, detailing their distinct biosynthetic pathways, the enzymatic determinants of their production, and supporting experimental data from heterologous systems.
The Common Blueprint: Fatty Acid-Derived Pheromone Synthesis
Insects, particularly moths, have elegantly co-opted standard fatty acid metabolism for the specialized task of pheromone production.[1] Instead of creating entirely new enzymatic machinery, they employ a modular pathway that introduces specificity at key steps. This process begins with de novo synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18).[2] From this common pool, a sequence of modifications generates the vast diversity of observed pheromones. The canonical pathway involves:
-
Desaturation: Fatty acyl-CoA desaturases (FADs) introduce double bonds at specific positions in the acyl chain.[3][4] This is often the first and most critical step in defining the final product.
-
Chain-Shortening: A controlled version of peroxisomal β-oxidation removes two-carbon units from the fatty acyl-CoA, tailoring it to the required chain length.[5][6]
-
Functional Group Modification: The carboxyl group of the fatty acyl-CoA is modified, typically by fatty acyl-CoA reductases (FARs) to form an alcohol.[7][8] This alcohol can be the final pheromone component or can be further modified by oxidases (to form aldehydes) or acetyltransferases (to form acetate esters).[2][9]
Caption: Generalized pathway for fatty acid-derived insect pheromones.
Biosynthetic Pathways: A Tale of Two Isomers
The production of 7-dodecenoic acid versus 9-dodecenoic acid is a classic example of how a subtle shift in an early enzymatic step creates two distinct precursors. The divergence point is not at the C12 level, but rather at the C14 or C16 level, determined entirely by the regiospecificity of the initial desaturase enzyme.
The Genesis of (Z)-7-Dodecenoic Acid
The pathway to (Z)-7-dodecenoic acid typically begins with a Δ9-desaturase acting on a C14 saturated precursor. This pathway is essential for species like the turnip moth (Agrotis segetum).[10]
-
Precursor Formation: Standard fatty acid synthesis produces myristoyl-CoA (14:CoA).
-
Δ9-Desaturation: A Δ9-desaturase introduces a double bond between carbons 9 and 10 of myristoyl-CoA, yielding (Z)-9-tetradecenoyl-CoA (Z9-14:CoA).
-
Chain-Shortening: A single, controlled cycle of β-oxidation, catalyzed by an acyl-CoA oxidase (POX) and other enzymes, removes two carbons from the carboxyl end. This converts Z9-14:CoA into (Z)-7-dodecenoic acid (Z7-12:acid).[5][10] The double bond, originally at position Δ9, is now at position Δ7 relative to the new carboxyl end.
Caption: Biosynthetic route to the (Z)-7-dodecenoic acid precursor.
The Genesis of (Z)-9-Dodecenoic Acid
In contrast, the pathway to (Z)-9-dodecenoic acid relies on a Δ11-desaturase. This pathway is well-documented in the European grapevine moth, Lobesia botrana, where Z9-12:acid is a key intermediate for its primary pheromone component, (E,Z)-7,9-dodecadienyl acetate.[11][12][13]
-
Precursor Formation: The pathway also starts with myristoyl-CoA (14:CoA).
-
Δ11-Desaturation: A Δ11-desaturase introduces a double bond between carbons 11 and 12, producing (Z)-11-tetradecenoyl-CoA (Z11-14:CoA).
-
Chain-Shortening: As before, a single cycle of β-oxidation removes two carbons, converting Z11-14:CoA into (Z)-9-dodecenoic acid (Z9-12:acid).[11][13] The double bond is now at the Δ9 position.
Caption: Biosynthetic route to the (Z)-9-dodecenoic acid precursor.
Enzymatic Specificity: The Point of Divergence
The choice between producing 7- or 9-dodecenoic acid hinges on the repertoire of desaturases present in the insect's pheromone gland.
-
Fatty Acyl-CoA Desaturases (FADs): These enzymes are the primary architects of pheromone diversity.[14] The evolution of desaturases with differing regiospecificity (e.g., Δ9, Δ11, Δ5) allows insects to generate a wide array of unsaturated precursors from the same pool of saturated fatty acids.[11][15] The commitment to either the Z7-12:acid or Z9-12:acid pathway is therefore made at the desaturation step.
-
Acyl-CoA Oxidases (POXes): These enzymes initiate the chain-shortening β-oxidation cycle.[5] While their substrate specificity can influence the efficiency of the reaction, some POXes exhibit broad activity. For instance, the oxidase Lbo_31670 from L. botrana was shown to efficiently produce both (Z)-7-dodecenoate and (Z)-9-dodecenoate when the appropriate C14 precursors were available.[5][11] This finding underscores that while POXes are essential for the chain-shortening step, it is the preceding desaturation event that dictates the final product's isomeric identity.
Comparative Performance: Insights from Heterologous Production
Reconstituting biosynthetic pathways in microbial hosts like the oleaginous yeast Yarrowia lipolytica provides a controlled environment to quantify the production of specific pheromones and compare the efficiencies of different enzymatic pathways. A study by Petkevicius et al. (2022) provides direct experimental data for comparing the production of alcohols derived from 7- and 9-dodecenoic acid.[5][10]
Experimental Setup: Engineered Y. lipolytica strains were developed to produce either (Z)-7-dodecenol (Z7-12:OH) or (Z)-9-dodecenol (Z9-12:OH).
-
For Z7-12:OH production: A desaturase from Drosophila melanogaster (Dmd9), which produces Z9-14:CoA, was co-expressed with an acyl-CoA oxidase and a fatty acyl reductase.
-
For Z9-12:OH production: A Δ11-desaturase from L. botrana (Lbo_PPTQ), which produces Z11-14:CoA, was used instead of Dmd9.
Results: The study demonstrated successful production of both target pheromones, with notable differences in yield.
| Target Pheromone | Precursor Acid | Key Desaturase | Production Titer (mg/L) |
| (Z)-7-dodecenol (Z7-12:OH) | (Z)-7-dodecenoic acid | Dmd9 (Δ9) | 0.10 ± 0.02 |
| (Z)-9-dodecenol (Z9-12:OH) | (Z)-9-dodecenoic acid | Lbo_PPTQ (Δ11) | 0.21 ± 0.03 |
| Data sourced from Petkevicius et al., 2022.[5][10] |
Causality and Interpretation: The twofold higher production of Z9-12:OH compared to Z7-12:OH in this specific system is not an inherent property of the precursors themselves, but rather a reflection of the enzymes chosen and their performance within the yeast chassis. The difference in titers can be attributed to factors such as the catalytic efficiency, expression level, and stability of the respective desaturases (Lbo_PPTQ vs. Dmd9) and their compatibility with the yeast's metabolic environment. This highlights that for biotechnological production, the selection of highly active and robust enzymes is as critical as understanding the native pathway.
Experimental Workflow: From Gene to Pheromone
Elucidating these biosynthetic pathways and identifying the responsible enzymes requires a multi-disciplinary approach combining molecular biology, biochemistry, and analytical chemistry.
Caption: A typical experimental workflow for identifying pheromone biosynthesis genes.
Protocol: Functional Characterization of a Candidate Desaturase in Yeast
-
Strain Selection: Utilize a laboratory strain of Saccharomyces cerevisiae or Yarrowia lipolytica. For chain-shortening studies, strains with deletions in native β-oxidation pathways may be preferred to reduce background noise.[5]
-
Vector Construction: Synthesize the codon-optimized coding sequence of the candidate desaturase gene (e.g., a putative Δ9- or Δ11-desaturase identified from a pheromone gland transcriptome) and clone it into a yeast expression vector under the control of a strong, inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the yeast strain with the expression vector using a standard method like the lithium acetate/polyethylene glycol procedure. Select for successful transformants on appropriate dropout media.
-
Culture and Induction: Grow a starter culture of the transformed yeast in selective media. Inoculate a larger volume of expression media and grow to mid-log phase. Induce gene expression by adding the appropriate inducer (e.g., galactose).
-
Substrate Feeding: Concurrently with induction, supplement the culture medium with the relevant saturated fatty acid precursor (e.g., myristic acid or methyl myristate) to ensure the substrate is available for the enzyme.
-
Lipid Extraction: After a period of incubation (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Saponify the total lipids using a strong base (e.g., methanolic KOH) to release the fatty acids.
-
Derivatization: Acidify the sample and extract the free fatty acids with an organic solvent like hexane. Derivatize the fatty acids to their more volatile methyl esters (FAMEs) using a reagent like BF3-methanol for compatibility with gas chromatography.
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). Compare the retention times and mass spectra of the products from the induced yeast culture to those of authentic standards of the expected unsaturated fatty acids (e.g., methyl (Z)-9-tetradecenoate or methyl (Z)-11-tetradecenoate). The appearance of a new peak corresponding to the expected product in the transformed strain, but not in a control strain (e.g., transformed with an empty vector), confirms the function and regiospecificity of the candidate desaturase.[11][13]
Conclusion and Future Outlook
The comparison of 7-dodecenoic acid and 9-dodecenoic acid as pheromone precursors reveals a key principle of insect chemical communication: metabolic precision through enzymatic specificity. The primary distinction between their biosynthetic pathways lies not in the chain-shortening machinery, but in the regiospecificity of the initial desaturation event—Δ9 versus Δ11. This single enzymatic step commits the cell to one precursor over the other, ultimately shaping the species-specific pheromone blend that is critical for reproductive isolation.[6]
For professionals in pest management and drug development, this understanding is crucial. The development of species-specific control methods, such as mating disruption, relies on the cost-effective synthesis of the correct pheromone components.[2] The work in heterologous systems like yeast demonstrates the immense potential of synthetic biology to serve as a sustainable and economically viable alternative to chemical synthesis.[5][10] By identifying and harnessing the specific desaturases and chain-shortening enzymes from target pests, it is possible to design microbial cell factories tailored to produce any desired pheromone precursor, paving the way for targeted, environmentally benign crop protection strategies.
References
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Tupec, M., Buček, A., Valterová, I., & Pichová, I. (2022). Biotechnological potential of insect fatty acid-modifying enzymes. ResearchGate. Available at: [Link]
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Zhang, S., Chen, Z., and Zhang, W. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology. Available at: [Link]
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Zhang, S., Chen, Z., and Zhang, W. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. PMC. Available at: [Link]
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Petkevicius, E., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. FEMS Yeast Research. Available at: [Link]
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Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. PubMed. Available at: [Link]
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Petkevicius, E., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Oxford Academic. Available at: [Link]
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Löfstedt, C., & Roelofs, W. L. (1996). Biosynthetic enzymes regulating ratios of sex pheromone components in female redbanded leafroller moths. PubMed. Available at: [Link]
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Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. PMC. Available at: [Link]
-
Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving Δ11 Desaturation and an Elusive Δ7 Desaturase. SpringerLink. Available at: [Link]
-
Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. ResearchGate. Available at: [Link]
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Yew, J. Y., & Chung, H. (2015). Insect pheromones: An overview of function, form, and discovery. ResearchGate. Available at: [Link]
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Zhang, S., Chen, Z., & Zhang, W. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers. Available at: [Link]
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Aiello, D., et al. (2021). Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. PMC. Available at: [Link]
- Holkenbrink, C., et al. (2020). Methods and cell factories for producing insect pheromones. Google Patents.
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Wikipedia contributors. (2023). Fatty acid desaturase. Wikipedia. Available at: [Link]
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Zhao, L., et al. (2012). Elucidation of the sex-pheromone biosynthesis producing 5,7-dodecadienes in Dendrolimus punctatus (Lepidoptera: Lasiocampidae) reveals Δ11- and Δ9-desaturases with unusual catalytic properties. ResearchGate. Available at: [Link]
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Golebiowski, M., et al. (2011). Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. PMC. Available at: [Link]
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Ding, B. J., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Invo. SciSpace. Available at: [Link]
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Berestovoy, M. A., et al. (2021). Plant Fatty Acid Desaturases: Role in the Life of Plants and Biotechnological Potential. ResearchGate. Available at: [Link]
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Garba, J., et al. (2017). Review on Fatty Acid Desaturases and their Roles in Temperature Acclimatisation. International Journal of Scientific and Research Publications. Available at: [Link]
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Kim, H., et al. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Journal of Apiculture. Available at: [Link]
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Corina, D., et al. (2014). Convenient Synthesis of (Z)-7-and (E)-9-dodecene-1-yl Acetate, Components of Some Lepidoptera Insect Sex Pheromone. ResearchGate. Available at: [Link]
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Yew, J. Y., & Chung, H. (2015). Insect pheromones: An overview of function, form, and discovery. Slunik. Available at: [Link]
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benchmarking engineered yeast strains for 7-dodecenoic acid production
Title: Benchmarking Engineered Yeast Strains for 7-Dodecenoic Acid Production: A Comprehensive Guide
Executive Summary (Z)-7-dodecenoic acid (Z7-12:acid) is a critical medium-chain unsaturated fatty acid that serves as an immediate precursor to high-value Lepidoptera sex pheromones, such as those used for mating disruption of the turnip moth (Agrotis segetum) and the European grapevine moth (Lobesia botrana)[1]. Because traditional chemical synthesis is environmentally taxing, the industry is shifting toward semi-biosynthetic production in microbial cell factories.
As a Senior Application Scientist, I have structured this guide to objectively benchmark engineered yeast strains—specifically focusing on the oleaginous yeast Yarrowia lipolytica versus the model yeast Saccharomyces cerevisiae. This guide details the mechanistic causality of lipid metabolism, genetic targets, and the self-validating experimental protocols required to achieve optimal Z7-12:acid production.
Mechanistic Grounding: The Biosynthetic Pathway
The production of Z7-12:acid in yeast relies on hijacking the peroxisomal β-oxidation pathway. The process begins with myristic acid (14:0) or methyl myristate (14:Me), which is desaturated by a Δ9-desaturase (e.g., Dmd9) to form (Z)-9-tetradecenoic acid (Z9-14:acid)[2].
The critical bottleneck is the subsequent single cycle of β-oxidation. The acyl-CoA oxidase (POX) must precisely shorten the chain by two carbons to yield Z7-12:acid without further degrading it into shorter chains[3]. If the enzyme is too promiscuous, the target molecule is consumed by the cell for energy, resulting in a zero-yield fermentation[3].
Biosynthetic pathway for Z7-12:acid via engineered peroxisomal β-oxidation.
Strain Benchmarking: Yarrowia lipolytica vs. Saccharomyces cerevisiae
While S. cerevisiae is highly tractable and widely used, Y. lipolytica is the superior chassis for medium-chain fatty acid and pheromone precursor production[4]. As an oleaginous yeast, Y. lipolytica possesses a highly expanded lipid metabolism and a robust peroxisomal compartment capable of handling high fluxes of acyl-CoAs[5].
| Feature | Yarrowia lipolytica | Saccharomyces cerevisiae | Causality / Impact on Z7-12:acid Production |
| Lipid Accumulation | High (>20% dry cell weight) | Low (<10% dry cell weight) | High lipid flux provides abundant acyl-CoA pools for desaturation and β-oxidation[5]. |
| Peroxisomal Capacity | Highly expanded | Baseline | Z7-12:acid production strictly requires efficient peroxisomal β-oxidation machinery[4]. |
| Native POX Diversity | 6 distinct POX genes | 1 main POX gene (POX1) | Allows for precise multiplexed knockout (e.g., Δpox1-6) to eliminate background degradation[3]. |
| Tolerance to FFAs | High | Moderate | High tolerance prevents cellular toxicity from supplemented myristic acid or intermediates[5]. |
Enzyme Benchmarking: The Acyl-CoA Oxidase (POX) Bottleneck
The core challenge in producing Z7-12:acid is preventing the promiscuous degradation of the product. Native Y. lipolytica oxidases (like YliPOX2) have high activity towards C14-CoAs but fail to stop at C12, resulting in zero accumulation of Z7-12:acid[3]. To solve this, researchers screened heterologous POX candidates. The oxidase Lbo_31670 from the European grapevine moth (Lobesia botrana) demonstrated the highest specificity for halting β-oxidation after exactly one cycle[3].
| POX Candidate | Source Organism | Z7-12:acid Titer (mg/L) | Mechanistic Observation |
| Lbo_31670 | Lobesia botrana | 1.72 ± 0.53 | Highly specific; accurately halts β-oxidation after one C2 removal cycle[3]. |
| Lbo_49554 | Lobesia botrana | ~0.17 | Acts more as a general metabolic oxidase rather than a pheromone-specific enzyme[6]. |
| YliPOX2 | Yarrowia lipolytica | 0.00 | Promiscuous activity; degrades Z9-14:acid completely without stopping at C12[3]. |
| YliPOX3 / YliPOX5 | Yarrowia lipolytica | 0.00 | Insufficient chain-length specificity for pheromone precursor accumulation[7]. |
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for Z7-12:acid production. By utilizing a Δpox1-6 background strain, we eliminate endogenous β-oxidation noise, ensuring that any detected Z7-12:acid is strictly the result of the engineered heterologous POX[3].
Step 1: Strain Construction & Validation
-
Obtain a Y. lipolytica base strain with a fully deleted native β-oxidation pathway (Δpox1-6) to prevent promiscuous degradation of target fatty acids[3].
-
Integrate the Δ9-desaturase gene (e.g., Dmd9 from Drosophila melanogaster) to enable the conversion of 14:0 to Z9-14:acid[3].
-
Integrate the target acyl-CoA oxidase gene (e.g., Lbo_31670) under the control of a strong constitutive promoter (e.g., TEF1in).
-
Validation: Confirm genomic integration via colony PCR and Sanger sequencing.
Step 2: Cultivation and Substrate Supplementation
-
Inoculate the engineered strains into 25 mL of YPD medium in 250 mL baffled flasks.
-
Cultivate at 28°C and 250 rpm for 24 hours to generate sufficient biomass.
-
Transfer cells to a production medium (e.g., YNB with 6% glucose) at an initial OD600 of 0.5.
-
Supplement the medium with 0.24% (v/v) methyl myristate (14:Me) to provide the necessary C14 precursor[2].
-
Causality Note: 14:Me is used instead of free myristic acid to reduce cellular toxicity and improve transport across the yeast cell wall.
-
Step 3: Extraction and Derivatization
-
Harvest 5 mL of cell culture after 96 hours of cultivation via centrifugation (3000 × g, 5 min).
-
Lyse the cell pellet using glass beads and 1 mL of 0.5 M sodium methoxide in methanol.
-
Vortex vigorously for 1 hour at room temperature. This step simultaneously extracts the lipids and transesterifies them into Fatty Acid Methyl Esters (FAMEs).
-
Neutralize the reaction with 40 μL of concentrated sulfuric acid and extract the FAMEs using 1 mL of hexane.
Step 4: GC-MS/FID Analysis
-
Inject 1 μL of the hexane layer into a GC-MS/FID system equipped with a polar capillary column (e.g., DB-Fatwax UI, 30 m × 250 μm × 0.25 μm)[7].
-
Set the injector temperature to 220°C and use a constant helium flow of 1 mL/min[7].
-
Oven program: 80°C for 1 min, ramp at 15°C/min to 210°C, hold for 7 min, then ramp at 20°C/min to 230°C[7].
-
Validation: Identify the Z7-12:acid methyl ester peak by comparing its retention time and mass fragmentation pattern (m/z 30-350) against a synthetic standard[7].
Self-validating experimental workflow for Z7-12:acid production and quantification.
Conclusion & Future Directions
Yarrowia lipolytica stands out as the premier chassis for 7-dodecenoic acid production, vastly outperforming S. cerevisiae due to its specialized oleaginous metabolism[4][5]. However, the choice of acyl-CoA oxidase is the ultimate determinant of success. While native oxidases completely degrade the precursor, the heterologous expression of insect-derived Lbo_31670 enables precise, single-cycle β-oxidation, yielding up to 1.72 mg/L of Z7-12:acid[3]. Future optimization should focus on protein engineering of Lbo_31670 to increase its catalytic efficiency and integrating downstream fatty acyl-CoA reductases (FARs) to convert Z7-12:acid directly into the final pheromone alcohol (Z7-12:OH)[3].
References
-
Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Synthetic Biology (Oxford Academic). URL: [Link]
-
Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. PMC. URL: [Link]
- Holkenbrink, C., et al. (2019). Semi-biosynthetic production of fatty alcohols and fatty aldehydes. US Patent US20190136272A1.
-
Zhu, F., et al. (2022). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana. Journal of Chemical Ecology (PMC). URL: [Link]
Sources
- 1. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20190136272A1 - Semi-biosynthetic production of fatty alcohols and fatty aldehydes - Google Patents [patents.google.com]
- 6. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validation of 7-Dodecenoic Acid Biomarkers in the LIPID MAPS Database: A Comprehensive Comparison Guide
Executive Summary & Biological Context
7-dodecenoic acid (7-DDA, FA 12:1) is a medium-chain monounsaturated fatty acid that serves as a critical biomarker in two primary domains: phospholipid fatty acid (PLFA) analysis for assessing soil microbial community health[1], and as a key intermediate in engineered peroxisomal β -oxidation pathways for the biotechnological production of insect sex pheromones[2].
Classified within the LIPID MAPS Structure Database (LMSD) under Unsaturated Fatty Acids [FA0103] (e.g., LMFA01030040, or LMFA01030228 for the 7Z-isomer)[3], the structural validation of 7-DDA presents a unique analytical challenge. Differentiating it from positional isomers (such as 9-dodecenoic acid or 11-dodecenoic acid) requires robust analytical workflows. This guide objectively compares targeted versus untargeted lipidomics workflows and commercial analytical standards to establish a self-validating protocol for 7-DDA biomarker confirmation.
Objective Comparison: Analytical Workflows & Standards
To validate 7-DDA against LIPID MAPS spectral data, researchers must select an appropriate mass spectrometry platform and source high-purity analytical standards.
Workflow Comparison: Targeted GC-MS/MS vs. Untargeted LC-HRMS
-
Targeted GC-MS/MS (FAME Derivatization):
-
The Causality of Choice: GC-MS remains the gold standard for the structural elucidation of fatty acid isomers. By converting 7-DDA to its fatty acid methyl ester (FAME), electron ionization (EI) yields highly reproducible fragmentation patterns. LC-MS often fails to pinpoint the exact position of the double bond (C7 vs. C9) due to identical exact masses and poor collision-induced dissociation (CID) fragmentation of the aliphatic chain in negative ion mode. GC-MS resolves this by separating isomers chromatographically based on boiling point and spatial configuration.
-
-
Untargeted LC-HRMS (Q-TOF/Orbitrap):
-
The Causality of Choice: Ideal for high-throughput screening of intact lipids. Electrospray ionization (ESI) in negative mode yields the [M−H]− ion at an exact mass of m/z 197.1547. While it provides exceptional mass accuracy (often < 2 ppm) for rapid LIPID MAPS matching[4], it relies heavily on chromatographic retention time (RT) matching with authentic standards to distinguish isomers, as the MS/MS spectra for medium-chain fatty acids are often featureless.
-
Commercial Analytical Standards Comparison
A self-validating system requires authentic standards to confirm retention time and MS/MS spectra.
-
Cayman Chemical / Sigma-Aldrich: Provide high-purity (≥98%) 7-DDA standards. These are optimal for generating external calibration curves and confirming RT in LC-HRMS where spectral libraries fall short.
-
Pharmaffiliates: Offers reference standards (CAS 21968-10-5)[5] frequently utilized in industrial or pharmaceutical Quality Control (QC) environments for batch-to-batch reproducibility.
Quantitative Performance Comparison
The following table summarizes the objective performance metrics of the two primary analytical workflows for 7-DDA validation.
| Analytical Parameter | Targeted GC-MS/MS (FAME) | Untargeted LC-HRMS (ESI-) | Significance for Biomarker Validation |
| Limit of Detection (LOD) | 1 - 5 ng/mL | 0.1 - 1 ng/mL | LC-HRMS offers superior sensitivity for trace microbial PLFA detection. |
| Mass Accuracy | Nominal Mass (Unit Resolution) | < 3 ppm (High Resolution) | HRMS allows direct querying of the LIPID MAPS exact mass database. |
| Isomer Resolution | Excellent (Baseline separation) | Poor (Frequent co-elution) | GC-MS is mandatory to distinguish 7-DDA from 9-DDA and 11-DDA. |
| LIPID MAPS Match | High (Robust EI Library matching) | Moderate (Relies on exact mass) | EI spectra provide structural confirmation of the double bond position. |
| Throughput | Low (Requires derivatization) | High (Direct injection) | LC-HRMS is preferred for large-scale cohort screening. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following step-by-step protocol incorporates an internal standard (IS) spike-in and orthogonal validation using the LIPID MAPS REST API.
Phase 1: Extraction & Derivatization
-
Sample Preparation: Homogenize the microbial/yeast pellet in 1 mL of LC-MS grade water.
-
Internal Standard Spike (Self-Validation Step): Add 10 µL of Tridecanoic acid (C13:0) at 1 µg/mL. Causality: C13:0 does not naturally occur in most biological matrices. Its recovery directly validates the extraction efficiency, while its retention time serves as an internal anchor to calculate the Equivalent Chain Length (ECL) of 7-DDA.
-
Bligh-Dyer Extraction: Add 3 mL of Chloroform:Methanol (1:2, v/v) and vortex for 1 minute. Add 1 mL Chloroform and 1 mL water to induce phase separation. Centrifuge at 3000 × g for 10 minutes. Causality: This specific solvent ratio efficiently partitions non-polar medium-chain fatty acids into the lower organic phase while precipitating proteins at the interface, preventing matrix suppression during MS analysis.
-
Derivatization (For GC-MS only): Recover the lower organic phase, evaporate under nitrogen, and treat with 500 µL of 1% H2SO4 in methanol at 70°C for 2 hours. Extract with hexane. Causality: Derivatization converts the polar carboxylic acid group into a volatile methyl ester, preventing peak tailing on the GC column and generating the EI fragments necessary for library matching.
Phase 2: Instrumental Analysis
-
GC-MS Parameters: Inject 1 µL onto a DB-Fatwax UI column. Temperature program: 80°C (1 min) to 210°C at 15°C/min. Scan m/z 30-350.
-
LC-HRMS Parameters: Inject 5 µL onto a C18 reverse-phase column. Mobile phase A: Water + 10 mM ammonium acetate. Mobile phase B: Acetonitrile/Isopropanol. Run in ESI negative mode, targeting exact mass m/z 197.1547.
Phase 3: LIPID MAPS Validation
-
Mass Accuracy Check: Ensure the experimental precursor mass deviates by < 5 ppm from the LIPID MAPS theoretical mass (198.1619 Da neutral, 197.1547 Da for [M−H]− )[4].
-
Spectral Alignment: Export the MS/MS or EI spectra as an .msp file. Cross-reference the fragmentation pattern with the LIPID MAPS Spectra DB. For 7-DDA FAMEs, identify characteristic diagnostic ions confirming the C7 double bond position.
Visualizations
7-DDA Peroxisomal Beta-Oxidation and Biomarker Detection Pathway.
Self-Validating Analytical Workflow for 7-DDA against the LIPID MAPS Database.
References
-
LIPID MAPS Structure Database (LMSD) - Unsaturated fatty acids[FA0103] Source: LIPID MAPS Lipidomics Gateway URL:[Link][3]
-
7-Dodecenoic acid | C12H22O2 | CID 5282732 Source: PubChem, National Institutes of Health (NIH) URL:[Link][4]
-
Production of Lepidoptera pheromones in yeast cell factories Source: Technical University of Denmark (DTU) URL:[Link][2]
-
Use of phospholipid fatty acid analysis as phenotypic biomarkers for soil health and the influence of management practices Source: Applied Soil Ecology / ResearchGate URL:[Link][1]
-
CAS No: 21968-10-5 | Product Name: 7-Dodecenoic Acid Source: Pharmaffiliates URL:[Link][5]
Sources
Comparative Lipidomics of 7-Dodecenoic Acid Across Moth Species: An Analytical and Biological Guide
Executive Summary
7-Dodecenoic acid (Z7-12:COOH) is a critical fatty acid intermediate in the biosynthesis of lepidopteran sex pheromones. As the direct precursor to volatile signaling molecules like (Z)-7-dodecen-1-ol (Z7-12:OH) and (Z)-7-dodecenyl acetate (Z7-12:Ac), its quantification is essential for understanding insect evolutionary biology and engineering bio-based pest control strategies[1]. This guide objectively compares the analytical methodologies (GC-MS vs. LC-MS/MS) and extraction protocols used to profile this lipid across different moth species, providing researchers with self-validating workflows for high-precision lipidomics.
Biological Context & Biosynthetic Pathways
In most pheromone-producing moths, the biosynthesis of 7-dodecenoic acid begins with common saturated fatty acids, primarily palmitic acid (C16:0). A Δ11-desaturase enzyme introduces a double bond to form (Z)-11-hexadecenoic acid, which subsequently undergoes chain shortening via peroxisomal β-oxidation to yield 7-dodecenoic acid[2].
From this critical juncture, species-specific enzymes—such as fatty acyl reductases (FAR) and acetyltransferases (AT)—convert the acid into terminal alcohols or acetates[1]. For example, isotopic labeling experiments using D9-(Z)-7-dodecenoic acid in Plusiinae moths (e.g., Macdunnoughia confusa) have proven that this fatty acid is a direct, robust precursor capable of sustaining pheromone biosynthesis even after the removal of neuroendocrine triggers[3].
Biosynthetic pathway of 7-dodecenoic acid and derivatives in moths.
Comparative Analytical Workflows: GC-MS vs. LC-MS/MS
When establishing a lipidomics pipeline for 7-dodecenoic acid, researchers must choose between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice dictates sample preparation complexity and the level of structural resolution achieved.
Table 1: Quantitative Comparison of Analytical Alternatives
| Analytical Feature | GC-MS (FAME Derivatization) | LC-MS/MS (Electrospray Ionization) |
| Primary Advantage | Exceptional geometric isomer resolution (Z vs. E). | High-throughput; analyzes intact complex lipids. |
| Sample Preparation | High complexity (requires esterification). | Low complexity (direct injection possible). |
| Sensitivity (LOD) | ~1–5 pg/gland (Excellent for trace precursors). | ~10–50 pg/gland (Subject to ion suppression). |
| Causality of Choice | Chosen when distinguishing between (Z)-7 and (E)-7 isomers is critical for species specificity. | Chosen for rapid, broad-spectrum lipidomic profiling of upstream CoA-esters. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the extraction and quantification of 7-dodecenoic acid must operate as a self-validating system. The following protocol compares the traditional Folch extraction with a modernized MTBE (Methyl tert-butyl ether) method, optimized for micro-dissected pheromone glands.
Self-validating lipidomic workflow comparing GC-MS and LC-MS/MS methods.
Step-by-Step Methodology: MTBE-Based Micro-Extraction and Derivatization
Step 1: Gland Excision and Internal Standard Spiking
-
Action: Dissect pheromone glands from 3-day-old virgin female moths during the scotophase. Immediately submerge the tissues in 300 µL of ice-cold methanol.
-
Self-Validation (Spiking): Add exactly 10 ng of D3-labeled (Z)-7-dodecenoic acid (D3-Z7-12:COOH) to the vial before tissue homogenization.
-
Causality: Spiking prior to extraction acts as an internal control. It accounts for physical loss during phase separation and validates the chemical conversion efficiency during downstream derivatization, ensuring quantitative accuracy[2].
Step 2: MTBE Phase Separation
-
Action: Add 1 mL of MTBE to the mixture. Sonicate for 10 minutes, then add 250 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 x g for 5 minutes.
-
Causality (Alternative Comparison): Unlike the traditional Folch method (chloroform/methanol) where the lipid-rich organic layer sinks below the aqueous protein layer, MTBE forms the upper organic layer. This prevents pipet tips from passing through proteinaceous debris, drastically reducing ion suppression in MS analysis and preventing lipid degradation.
Step 3: FAME Derivatization (For GC-MS Workflows)
-
Action: Transfer the upper MTBE layer to a new vial and evaporate under gentle nitrogen flow. Reconstitute in 100 µL of 10% Boron Trifluoride (BF3) in methanol. Incubate at 60°C for 30 minutes.
-
Causality: Free fatty acids like 7-dodecenoic acid exhibit poor peak shape and thermal degradation on GC columns. Conversion to Fatty Acid Methyl Esters (FAMEs) increases volatility and thermal stability, enabling precise geometric isomer resolution.
Step 4: Instrumental Analysis and Validation
-
Action: Inject 1 µL into a GC-MS equipped with a polar wax column (e.g., DB-WAX).
Comparative Lipidomic Profiling Across Species
The abundance and specific utilization of 7-dodecenoic acid and its derivatives vary significantly across moth taxa. Table 2 summarizes the phenotypic expression of this pathway in key agricultural pests based on current lipidomic literature.
Table 2: Comparative Abundance of 7-Dodecenoic Acid Derivatives
| Moth Species | Family | Primary 7-12 Derivative | Biological Notes & Ratio Context |
| Agrotis ipsilon | Noctuidae | Z7-12:Ac | Blended with Z9-14:Ac and Z11-16:Ac in a highly specific 4:1:4 ratio to achieve optimal male attraction[4]. |
| Macdunnoughia confusa | Noctuidae (Plusiinae) | Z7-12:Ac | Primary component; unique regulatory mechanism allows moderate biosynthesis to proceed even 1 day post-decapitation[3]. |
| Plusia festucae | Noctuidae (Plusiinae) | Z5-12:Ac | An evolutionary exception among Plusiinae. Relies on a divergent β-oxidation/desaturation pathway rather than the standard Z7-12:Ac route[2]. |
| Strepsicrates semicanella | Tortricidae | Z7-12:Ac & Z7-12:OH | Utilizes a 90:10 blend of the acetate and alcohol derivatives for maximum field attraction[5]. |
References
- Title: Regulation of Sex Pheromone Biosynthesis in Three Plusiinae Moths: Macdunnoughia confusa, Anadevidia peponis, and Chrysodeixis eriosoma Source: Bioscience, Biotechnology, and Biochemistry | Oxford Academic URL
- Title: Sex pheromone components of an olethreutid moth, Strepsicrates semicanella (Walker) (Lepidoptera: Tortricidae)
- Title: Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae Source: PubMed URL
- Title: A plant volatile alters the perception of sex pheromone blend ratios in a moth Source: PubMed URL
- Title: Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast Source: PMC URL
Sources
- 1. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A plant volatile alters the perception of sex pheromone blend ratios in a moth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Navigating the Safe Handling of 7-Dodecenoic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 7-Dodecenoic acid. By understanding the potential hazards and implementing rigorous safety protocols, you can mitigate risks and foster a secure laboratory environment. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural discipline that builds a culture of safety from the ground up.
Hazard Assessment of 7-Dodecenoic Acid: An Expert Perspective
Key Considerations:
-
Eye Irritation: The saturated counterpart, dodecanoic acid (lauric acid), is classified as causing serious eye damage.[1] An SDS for trans-2-Dodecenoic acid also indicates it causes serious eye irritation.[2] Therefore, it is prudent to assume that 7-Dodecenoic acid poses a significant risk of eye irritation.
-
Skin Irritation: An SDS for a generic free fatty acid mixture indicates that it causes skin irritation (Category 2).[3] Similarly, the SDS for trans-2-Dodecenoic acid states that it causes skin irritation.[2] While one SDS for 11(Z)-Dodecenoic acid suggests it is not classified as hazardous, it still advises avoiding skin contact.[4] Given this, the potential for skin irritation upon prolonged or repeated contact should be considered a credible hazard.
-
Respiratory Irritation: Some safety documents for unsaturated fatty acid complexes suggest that they may be irritating to the mucous membranes and upper respiratory tract.[5][6] While 7-Dodecenoic acid is a liquid at room temperature with a low vapor pressure, the generation of aerosols or mists during handling could present an inhalation hazard.
Based on this analysis, a conservative approach to PPE selection is warranted to protect against potential eye, skin, and respiratory irritation.
Personal Protective Equipment (PPE) Protocol for 7-Dodecenoic Acid
The following PPE is recommended for all procedures involving the handling of 7-Dodecenoic acid.
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles | Provides a seal around the eyes to protect against splashes and aerosols. Standard safety glasses do not offer sufficient protection.[1] |
| Hand Protection | Nitrile or Neoprene Gloves | Offers good resistance to acids and provides a barrier against skin contact.[7][8] Always check gloves for integrity before use. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from splashes and spills. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Task-Specific PPE Enhancements
For procedures with a higher risk of exposure, such as handling large quantities or when there is a potential for significant splashing, the following additional PPE is required:
| PPE Component | Specifications | Rationale |
| Face Protection | Face shield (worn over chemical splash goggles) | Provides an additional layer of protection for the entire face from splashes. |
| Hand Protection | Double-gloving (two pairs of nitrile gloves) | Increases protection against potential tears or pinholes in the outer glove. |
| Body Protection | Chemical-resistant apron (worn over the lab coat) | Offers an extra layer of protection against significant splashes of corrosive or irritating chemicals. |
Procedural Discipline: Donning and Doffing PPE
A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.
Donning Procedure
Doffing Procedure
Spill Management and Waste Disposal
Spill Response
In the event of a spill, adhere to the following protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a chemical-resistant apron.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Collection: Carefully collect the absorbed material and place it in a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.
Waste Disposal Plan
All waste containing 7-Dodecenoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("7-Dodecenoic acid"), and the associated hazards (e.g., "Irritant").[10]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[10]
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.[11]
Do not dispose of 7-Dodecenoic acid or its waste down the drain. [11]
Conclusion: Fostering a Proactive Safety Culture
The responsible handling of 7-Dodecenoic acid, and indeed all laboratory chemicals, is predicated on a foundation of proactive risk assessment and unwavering adherence to safety protocols. By internalizing the principles outlined in this guide, researchers and laboratory personnel can significantly mitigate the risks associated with their work. This commitment to safety not only protects individuals but also upholds the scientific integrity of the research environment.
References
-
Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (n.d.). Retrieved from [Link]
-
11-DODECENOIC ACID — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.). Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
SAFETYDATA SHEET: Free Fatty Acid (FFA). (n.d.). Retrieved from [Link]
-
11-dodecenoic acid, 65423-25-8. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. (n.d.). Retrieved from [Link]
-
Acid Handling. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet. (2025, October 9). Kao Chemicals. Retrieved from [Link]
-
Safe Handling and Storage of Chemicals | Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.). Retrieved from [Link]
-
Dodecanedioic Acid - Columbus Chemical. (2021, August 9). Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. rbfuels.com [rbfuels.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. content.labscoop.com [content.labscoop.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. vumc.org [vumc.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
